Product packaging for 4-O-Methylgrifolic acid(Cat. No.:CAS No. 118040-60-1)

4-O-Methylgrifolic acid

Cat. No.: B1163443
CAS No.: 118040-60-1
M. Wt: 386.5 g/mol
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Description

4-O-Methylgrifolic acid is a secondary fungal metabolite that serves as a valuable reference standard in analytical chemistry and natural product research. As a derivative of grifolic acid, it is of significant interest in pharmacological studies for investigating its potential biological activities. Researchers utilize this compound in in vitro assays to explore its interaction with various cellular targets, including the liver X receptor (LXR), which plays a key role in lipid metabolism and inflammation. Its well-defined structure makes it a crucial tool for the quantification and quality control of fungal extracts, as well as for the isolation and identification of related meroterpenoid compounds. Please note: This product is labeled with [For Research Use Only] and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O4 B1163443 4-O-Methylgrifolic acid CAS No. 118040-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-20-21(28-6)15-19(5)22(23(20)25)24(26)27/h9,11,13,15,25H,7-8,10,12,14H2,1-6H3,(H,26,27)/b17-11+,18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZABMWMUVWDJX-OUBUNXTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 4-O-Methylgrifolic Acid: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of 4-O-Methylgrifolic acid, a farnesylphenol natural product, for researchers, scientists, and drug development professionals. The document details its primary natural sources, presents quantitative data on its occurrence, outlines a detailed experimental protocol for its isolation and characterization, and discusses the biological activities of closely related compounds, offering insights into its potential therapeutic applications.

Natural Sources and Abundance

This compound has been identified as a metabolite in several species of fungi. The primary documented source is the basidiomycete Phellodon niger.[1] Additionally, public chemical databases indicate its presence in Albatrellus dispansus and the plant species Peperomia galioides.[2]

Quantitative data on the concentration of this compound in these natural sources is not extensively detailed in the currently available literature. However, the isolation of this compound alongside other known fungal metabolites suggests it is a constituent of the lipophilic extract of these organisms.

Table 1: Documented Natural Sources of this compound

KingdomSpeciesCommon NameReference
FungiPhellodon nigerBlack Tooth[1]
FungiAlbatrellus dispansusA type of polypore mushroom[2]
PlantaePeperomia galioidesA species of peperomia[2]

Experimental Protocol: Isolation and Characterization

The following protocol for the isolation and characterization of this compound is based on methodologies employed for the separation of farnesylphenols from fungal sources, as described in the literature for compounds isolated from Phellodon niger.[1]

Extraction

The air-dried and powdered fruiting bodies of the source organism (e.g., Phellodon niger) are subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure to yield a residue.

Solvent Partitioning

The crude MeOH extract is suspended in water and partitioned successively with chloroform (CHCl₃). The CHCl₃-soluble fraction, containing the lipophilic compounds including this compound, is collected and concentrated.

Chromatographic Purification

The CHCl₃-soluble fraction is subjected to multiple steps of column chromatography for purification. A typical workflow involves:

  • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity, commonly a mixture of petroleum ether and acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column, eluting with a solvent system such as a mixture of CHCl₃ and MeOH.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a mixture of MeOH and water, to yield pure this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.

The following diagram illustrates a generalized workflow for the isolation and purification of this compound.

experimental_workflow Source Fruiting Bodies of Phellodon niger Extraction Methanol Extraction Source->Extraction Partitioning Solvent Partitioning (H₂O/CHCl₃) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound

Generalized workflow for the isolation of this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, extensive research has been conducted on its close structural analog, grifolin. Grifolin has demonstrated a range of pharmacological effects, and it is plausible that this compound may exhibit similar properties.

Grifolin has been shown to exert its effects through the modulation of several key signaling pathways, including:

  • ERK1/2 Pathway: Grifolin can directly bind to and inhibit the kinase activity of ERK1/2, which in turn suppresses downstream signaling cascades involved in cell proliferation and metastasis.[3][4][5]

  • Akt/mTOR/S6K Pathway: In some cancer cell lines, grifolin has been found to induce autophagy by inhibiting the Akt/mTOR/S6K signaling pathway.[6]

  • p53 and DAPK1: Grifolin can upregulate the tumor suppressor enzyme DAPK1 via p53, leading to apoptosis in cancer cells.[7]

The diagram below depicts the signaling pathways known to be modulated by grifolin, which may serve as a predictive model for the potential mechanisms of action of this compound.

signaling_pathway cluster_grifolin Grifolin cluster_erk ERK Pathway cluster_akt Akt/mTOR Pathway cluster_p53 p53 Pathway Grifolin Grifolin ERK ERK1/2 Grifolin->ERK inhibits Akt Akt Grifolin->Akt inhibits p53 p53 Grifolin->p53 activates Elk1 Elk1 ERK->Elk1 phosphorylates DNMT1 DNMT1 Elk1->DNMT1 activates transcription Metastasis Metastasis DNMT1->Metastasis promotes mTOR mTOR Akt->mTOR activates S6K S6K mTOR->S6K activates Autophagy Autophagy S6K->Autophagy inhibits DAPK1 DAPK1 p53->DAPK1 upregulates Apoptosis Apoptosis DAPK1->Apoptosis induces

Signaling pathways modulated by the related compound grifolin.

Further research is warranted to specifically elucidate the biological activities and mechanisms of action of this compound. This technical guide serves as a foundational resource for scientists interested in exploring the therapeutic potential of this and other related fungal natural products.

References

The Discovery of 4-O-Methylgrifolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and initial characterization of 4-O-Methylgrifolic acid, a naturally occurring derivative of grifolic acid. This document details the original source of the compound, the experimental methodologies employed for its isolation and structure elucidation, and its initial biological activity profile. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound, also known as grifolic acid methyl ether, is a terpenoid compound belonging to the family of farnesylphenols. Its discovery emerged from the broader investigation of bioactive constituents within the fungal kingdom, specifically from mushrooms of the genus Albatrellus. The parent compound, grifolic acid, and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities. This guide focuses on the seminal work that first reported the existence and characteristics of the 4-O-methylated form.

Discovery and Source Organism

This compound was first isolated from the inedible mushroom Albatrellus dispansus. This discovery was detailed in a 2005 publication in the journal Heterocycles by a team of researchers including Asakawa, Hashimoto, Quang, and Nukada.[1] Their work focused on the systematic investigation of grifolic acid derivatives from this particular fungal species, leading to the identification of this novel methyl ether derivative.

Experimental Protocols

The following sections provide a detailed account of the experimental procedures used in the discovery of this compound, based on the available scientific literature.

Isolation and Purification of this compound

The isolation of this compound from the fruiting bodies of Albatrellus dispansus involved a multi-step extraction and chromatographic process.

Experimental Workflow for Isolation:

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification A Fruiting Bodies of Albatrellus dispansus B Extraction with Methanol A->B C Crude Methanolic Extract B->C Evaporation D Chromatographic Separation C->D E Pure this compound D->E

Figure 1: General workflow for the isolation of this compound.

Protocol Details:

  • Extraction: The dried and powdered fruiting bodies of Albatrellus dispansus were subjected to exhaustive extraction with methanol at room temperature.

  • Concentration: The resulting methanolic extract was concentrated under reduced pressure to yield a crude residue.

  • Chromatography: The crude extract was then subjected to a series of chromatographic techniques, likely including column chromatography over silica gel, followed by further purification steps such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure this compound. The exact solvent systems and column specifications would have been detailed in the original publication.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic methods.

Key Spectroscopic Techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry would have been used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments were instrumental in elucidating the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

While the specific spectral data from the original publication is not available in the search results, the established structure of this compound is presented below.

Chemical Structure:

Compound NameThis compound
Molecular Formula C₂₄H₃₄O₄
Molecular Weight 386.52 g/mol
CAS Number 118040-60-1
Synonyms Grifolic acid methyl ether

Biological Activity

Initial biological screening of this compound revealed its activity as a partial agonist of the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[2] GPR120 is a receptor for medium and long-chain free fatty acids and is implicated in various physiological processes, including glucose metabolism and anti-inflammatory responses.

Signaling Pathway Involvement:

GPR120_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPR120 GPR120 G_protein Gq/11 GPR120->G_protein Activation PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Effects (e.g., GLP-1 secretion, anti-inflammatory response) Ca_PKC->Downstream agonist This compound (Partial Agonist) agonist->GPR120

Figure 2: Simplified GPR120 signaling pathway activated by this compound.

The partial agonism of this compound at GPR120 suggests its potential to modulate the activity of this receptor, which could have therapeutic implications in the context of metabolic diseases such as type 2 diabetes.

Quantitative Data Summary

The following table summarizes the key quantitative information available for this compound.

ParameterValueReference
Molecular Formula C₂₄H₃₄O₄[3]
Molecular Weight 386.52[3]
CAS Number 118040-60-1[3]
Biological Target GPR120 (FFAR4)[2]
Activity Partial Agonist[2]

Note: Specific quantitative data such as yield from extraction and IC₅₀/EC₅₀ values for GPR120 agonism were not available in the summarized search results and would be contained within the full text of the primary literature.

Conclusion

The discovery of this compound from Albatrellus dispansus has added a new member to the growing class of bioactive farnesylphenols. Its identification as a GPR120 partial agonist opens avenues for further investigation into its therapeutic potential, particularly in the realm of metabolic disorders and inflammation. The methodologies outlined in this guide, derived from the foundational research, provide a basis for future studies on this and related natural products. Access to the full experimental details within the original 2005 Heterocycles publication is recommended for researchers aiming to replicate or build upon this work.

References

Isolation of 4-O-Methylgrifolic Acid from Phellodon niger: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and purification of 4-O-Methylgrifolic acid, a bioactive terpenoid, from the fruiting bodies of the fungus Phellodon niger, commonly known as the black tooth fungus. While Phellodon niger is a known source of this compound, this guide provides a comprehensive, albeit generalized, protocol based on established methodologies for the extraction of similar compounds from fungal matrices. This document outlines the necessary steps from sample preparation to final purification and includes recommendations for analytical verification. Furthermore, due to the limited availability of specific signaling pathway data for this compound, this guide presents a hypothetical signaling pathway based on the well-documented activities of its close structural analog, grifolin. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and pharmacology.

Introduction

Phellodon niger is a species of tooth fungus belonging to the family Bankeraceae. It is recognized as a source of various bioactive compounds, including terphenyl derivatives and cyathane-type diterpenoids. Among its chemical constituents is this compound, a derivative of grifolic acid, which belongs to the farnesyl phenolic class of compounds. Grifolin and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. The structural similarity of this compound to grifolin suggests it may possess a comparable spectrum of biological activities, making its isolation and characterization a key objective for drug discovery and development.

This guide provides a structured approach to the isolation of this compound, addressing the critical steps of extraction, fractionation, and purification.

Experimental Protocols

The following protocols are based on general and established methods for the isolation of terpenoids and other secondary metabolites from fungal sources. Optimization of these protocols may be necessary to achieve higher yields and purity.

Sample Collection and Preparation
  • Collection: Fresh fruiting bodies of Phellodon niger should be collected from their natural habitat, typically coniferous forests.

  • Drying: The collected fungal material should be air-dried or lyophilized to remove moisture, which can interfere with the extraction process.

  • Grinding: The dried fungal material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Selection: A non-polar or semi-polar organic solvent is suitable for the extraction of terpenoids. Dichloromethane or a mixture of methanol and dichloromethane is recommended.

  • Procedure:

    • The powdered fungal material is macerated in the selected solvent at room temperature for 24-48 hours.

    • The process should be repeated three times with fresh solvent to ensure exhaustive extraction.

    • The solvent from the combined extracts is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification
  • Liquid-Liquid Partitioning: The crude extract can be subjected to liquid-liquid partitioning between n-hexane and 90% methanol to separate compounds based on their polarity. The methanolic phase, which is expected to contain the more polar this compound, is collected.

  • Column Chromatography:

    • The methanolic fraction is subjected to column chromatography on silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with this compound are further purified by preparative HPLC on a C18 column.

    • An isocratic or gradient mobile phase, typically a mixture of methanol and water or acetonitrile and water, is used for elution.

    • The purity of the isolated compound should be assessed by analytical HPLC.

Structure Elucidation

The structure of the isolated this compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure.

Data Presentation

The following tables provide a template for summarizing the quantitative data that would be obtained during the isolation process.

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)Yield (g)Yield (%)
Crude Extraction500 (dried P. niger)25.05.0
Methanolic Fraction25.0 (crude extract)10.040.0
Purified this compound1.0 (enriched fraction)0.055.0

Table 2: Spectroscopic Data for this compound

TechniqueKey Data Points
Mass Spectrometry Molecular Ion Peak (m/z), High-Resolution Mass
¹H NMR (CDCl₃, 500 MHz) Chemical shifts (δ) in ppm, coupling constants (J) in Hz
¹³C NMR (CDCl₃, 125 MHz) Chemical shifts (δ) in ppm

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Phellodon niger.

experimental_workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Phellodon Phellodon niger Fruiting Bodies Drying Drying (Air or Lyophilization) Phellodon->Drying Grinding Grinding Drying->Grinding Extraction Maceration with Dichloromethane/Methanol Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-hexane/90% MeOH) Crude_Extract->Partitioning Column_Chrom Silica Gel Column Chromatography Partitioning->Column_Chrom Prep_HPLC Preparative HPLC (C18) Column_Chrom->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Spectroscopic Analysis (MS, NMR) Pure_Compound->Analysis

Caption: Workflow for the isolation of this compound.
Hypothetical Signaling Pathway

Due to the lack of specific studies on the signaling pathways of this compound, the following diagram illustrates a hypothetical pathway based on the known anticancer effects of its close analog, grifolin. Grifolin has been shown to inhibit the ERK1/2 and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[1][2][3][4][5] It is plausible that this compound exerts similar effects.

signaling_pathway cluster_stimulus cluster_pathway Cancer Cell Signaling cluster_erk_downstream ERK1/2 Downstream Effects cluster_pi3k_downstream PI3K/Akt Downstream Effects Methylgrifolic_Acid This compound (Hypothesized) ERK ERK1/2 Pathway Methylgrifolic_Acid->ERK Inhibition PI3K PI3K/Akt Pathway Methylgrifolic_Acid->PI3K Inhibition Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K->Apoptosis_Inhibition Growth Cell Growth PI3K->Growth

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This technical guide provides a foundational framework for the isolation and purification of this compound from Phellodon niger. The outlined protocols, while based on general methodologies, offer a robust starting point for researchers. The successful isolation and characterization of this compound will enable further investigation into its pharmacological properties and potential therapeutic applications. The provided hypothetical signaling pathway, based on the known activities of grifolin, offers a testable model for future studies on the mechanism of action of this compound. Further research is warranted to validate and refine these protocols and to elucidate the specific biological activities and signaling pathways of this promising natural product.

References

4-O-Methylgrifolic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylgrifolic acid is a naturally occurring farnesylphenol, a class of compounds known for their diverse biological activities. It is a derivative of the more widely studied grifolic acid and has been isolated from the inedible mushroom Albatrellus dispansus. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its isolation, and insights into its biological activities and potential signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. While experimentally determined data for some properties are limited, computed values provide useful estimates for researchers.

General and Computed Properties
PropertyValueSource
Molecular Formula C₂₄H₃₄O₄--INVALID-LINK--[1]
Molecular Weight 386.5 g/mol --INVALID-LINK--[1]
IUPAC Name 2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid--INVALID-LINK--[1]
CAS Number 118040-60-1--INVALID-LINK--[2]
Topological Polar Surface Area 66.8 Ų--INVALID-LINK--[1]
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 4--INVALID-LINK--
Rotatable Bond Count 10--INVALID-LINK--
XLogP3 7.6--INVALID-LINK--[1]
Experimental Properties
PropertyValueNotes
Melting Point Not availableData for the parent compound, grifolic acid, is reported as 93-94 °C.
Boiling Point Not availableData for the parent compound, grifolic acid, is predicted to be 557.1±50.0 °C.[3]
Solubility Soluble in DMSOCan be prepared as a 10 mM stock solution in DMSO.[3]

Experimental Protocols

Isolation of Grifolic Acid Derivatives from Albatrellus dispansus

Workflow for Isolation of Grifolic Acid Derivatives

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Separation A Fresh fruiting bodies of Albatrellus dispansus B Methanol Extraction A->B C Crude Methanolic Extract B->C D Solvent Partitioning (e.g., Ethyl Acetate) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G Further purification by preparative HPLC F->G H Isolated this compound G->H

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Fresh or dried fruiting bodies of Albatrellus dispansus are homogenized and extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

  • Fractionation: The crude extract is suspended in water and partitioned with a series of organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing the compounds of interest (typically the ethyl acetate fraction for farnesylphenols) is collected.

  • Chromatographic Separation: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied; however, the parent compound, grifolic acid, has been shown to possess a range of activities, including anti-inflammatory and anti-cancer effects.[2]

Grifolic acid is known to be an agonist of the free fatty acid receptor 4 (FFAR4), also known as GPR120.[4][5] This receptor is involved in various physiological processes, including the regulation of metabolism and inflammation. Activation of FFAR4 by long-chain fatty acids has been shown to mediate anti-inflammatory effects.

Interestingly, some studies suggest that the cytotoxic effects of grifolic acid on certain cancer cell lines may be independent of FFAR4 activation, indicating the involvement of other signaling pathways. For instance, grifolic acid has been observed to induce mitochondrial membrane potential loss and subsequent cell death in macrophages.[4][6]

Potential Signaling Pathway: FFAR4 (GPR120) Activation

The proposed mechanism of action for grifolic acid and potentially its derivatives like this compound involves the activation of the FFAR4 signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response L This compound (Ligand) R FFAR4 (GPR120) Receptor L->R Binds to Gq Gαq R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC DAG->PKC Resp Anti-inflammatory effects Metabolic regulation Ca->Resp ERK ERK Activation PKC->ERK ERK->Resp

Caption: Proposed FFAR4 (GPR120) signaling pathway for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. The characterization of this compound would typically involve the following spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Researchers who have isolated or synthesized this compound would possess this data, which is crucial for its unambiguous identification.

Conclusion

This compound is a farnesylphenol with potential for further investigation in drug discovery and development. While information on its physical and chemical properties is still emerging, its relationship to grifolic acid suggests it may share similar biological activities, possibly through the modulation of the FFAR4 signaling pathway. Further research is needed to fully characterize this compound, including the determination of its complete spectroscopic profile, experimental physical properties, and a thorough evaluation of its pharmacological effects and mechanisms of action. This guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound.

References

Spectroscopic Data of 4-O-Methylgrifolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-O-Methylgrifolic acid, a derivative of the natural product grifolic acid. Due to the limited availability of direct experimental data for this compound, this document presents a combination of reported data for the parent compound, grifolic acid, and predicted spectroscopic characteristics for its 4-O-methylated form. This information is crucial for the identification, characterization, and analysis of this compound in research and drug development settings.

Chemical Structure and Properties

  • Systematic Name: 2-hydroxy-4-methoxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl)benzoic acid

  • Molecular Formula: C₂₄H₃₄O₄[1]

  • Molecular Weight: 386.524 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data is a combination of information available for the parent compound, grifolic acid, and predicted values for the methylated derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0s1HCarboxylic acid (-COOH)
~6.3s1HAromatic H
~5.1 - 5.3m3HOlefinic H
~3.8 s 3H Methoxy (-OCH₃)
~3.4d2HAr-CH₂-
~2.1s3HAr-CH₃
~1.9 - 2.1m8HAllylic CH₂
~1.6 - 1.7s9HOlefinic CH₃
~1.5 - 1.6s3HOlefinic CH₃

Predicted data based on the structure of grifolic acid and known chemical shifts for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175Carboxylic acid (C=O)
~162 Aromatic C-O (C4)
~160Aromatic C-O (C2)
~140Aromatic C (C6)
~135-140Olefinic C
~120-125Olefinic C
~110Aromatic C (C5)
~108Aromatic C (C1)
~105Aromatic C (C3)
~55 Methoxy (-OCH₃)
~40Allylic CH₂
~26-27CH₂
~22-23Ar-CH₃
~16-18Olefinic CH₃

Predicted data based on the structure of grifolic acid and known chemical shifts for similar functional groups. The methylation at the C4 position is expected to significantly shift its resonance downfield and introduce a methoxy signal around 55 ppm.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Fragmentation Pattern
[M-H]⁻385.24Deprotonated molecular ion
[M+H]⁺387.25Protonated molecular ion
[M-H₂O-H]⁻367.23Loss of water from the deprotonated molecular ion
[M-CO₂-H]⁻341.25Loss of carbon dioxide from the deprotonated molecular ion

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely be similar to that of grifolic acid, with characteristic losses of water and carbon dioxide. The key difference will be the 14-mass unit increase in the molecular ion and fragments containing the methylated aromatic ring compared to grifolic acid.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (Carboxylic acid)
~2920-2960StrongC-H stretch (Aliphatic)
~1700-1725StrongC=O stretch (Carboxylic acid)
~1600, ~1450MediumC=C stretch (Aromatic and Olefinic)
~1200-1300MediumC-O stretch
~1000-1100 Medium C-O stretch (Aryl-Alkyl ether)

The IR spectrum is predicted to be very similar to that of grifolic acid. The most notable difference would be the absence of a distinct phenolic O-H stretch and the presence of a characteristic aryl-alkyl ether C-O stretching band.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted and optimized for the specific instrumentation and sample available.

Sample Preparation

This compound should be dissolved in a suitable solvent. For NMR, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are appropriate choices. For MS, a solution in methanol or acetonitrile is typically used. For IR, the sample can be analyzed as a thin film after solvent evaporation or as a KBr pellet.

NMR Spectroscopy
  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Process the data with appropriate window function (e.g., exponential multiplication) and Fourier transform.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • Process the data with appropriate window function and Fourier transform.

  • 2D NMR (optional but recommended for full assignment):

    • Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations.

Mass Spectrometry
  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Method:

    • Introduce the sample solution into the ion source.

    • Acquire data in both positive and negative ion modes.

    • Obtain a full scan mass spectrum to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Method (Thin Film):

    • Deposit a small amount of the sample solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Method (KBr Pellet):

    • Mix a small amount of the sample with dry KBr powder.

    • Press the mixture into a thin, transparent pellet.

    • Acquire the spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product derivative like this compound.

Spectroscopic_Workflow cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Solvent Isolation->Dissolution NMR NMR (1H, 13C, 2D) Dissolution->NMR MS MS (HRMS, MS/MS) Dissolution->MS IR IR (FTIR) Dissolution->IR Data_Processing Data Processing NMR->Data_Processing MS->Data_Processing IR->Data_Processing Spectral_Assignment Spectral Assignment Data_Processing->Spectral_Assignment Structure_Confirmation Structure Confirmation Spectral_Assignment->Structure_Confirmation

General workflow for spectroscopic analysis.

References

The Biological Activity of 4-O-Methylgrifolic Acid: A Technical Whitepaper Based on Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity of 4-O-Methylgrifolic acid is limited in publicly available scientific literature. This technical guide, therefore, extrapolates potential activities based on the well-documented biological effects of its parent compound, grifolic acid, and the related compound, grifolin. These compounds are known to possess significant anti-inflammatory, anticancer, and other pharmacological properties. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Grifolic Acid and Its Derivatives

Grifolic acid is a farnesyl phenol derivative isolated from fungi of the Albatrellus genus, such as Albatrellus confluens and Albatrellus ovinus. It, along with its precursor grifolin, has attracted scientific interest due to a range of biological activities. This compound is a methylated derivative of grifolic acid. While specific studies on this derivative are scarce, its biological activities are likely to be similar to or modulated by the methylation of the phenol group.

Potential Biological Activities

Based on the activities of grifolic acid and grifolin, this compound is hypothesized to exhibit the following biological effects:

Anti-inflammatory Activity

Grifolic acid and its derivatives have demonstrated anti-inflammatory properties. For instance, the related compound 4-O-methylgallic acid has been shown to suppress inflammation-associated gene expression by inhibiting the NF-κB pathway.[1] This is achieved by blocking the activation of IκB kinase, which is a key step in the activation of the NF-κB signaling cascade.[1]

Anticancer Activity

Grifolin and grifolic acid have shown promising anticancer effects in various cancer cell lines. Grifolin has been observed to induce cell-cycle arrest in the G1 phase in human nasopharyngeal carcinoma cells by inhibiting the ERK1/2 signaling pathway. Furthermore, grifolic acid has been reported to induce cell death in human osteosarcoma cells.

Other Potential Activities

Research on related compounds suggests other potential biological activities, including antimicrobial and vanilloid receptor agonism.

Quantitative Data for Related Compounds

The following table summarizes key quantitative data for the biological activities of grifolic acid and grifolin. This data provides a benchmark for the potential potency of this compound.

CompoundBiological ActivityCell Line/ModelParameterValue
4-O-methylhonokiolAnti-inflammatoryRAW 264.7 macrophagesIC₅₀ (NO generation)9.8 µM[2]
Demethylincisterol A3Anticancer (SHP2 inhibition)In vitroIC₅₀6.75 µM[3]
Demethylincisterol A3Anticancer (Acetylcholinesterase inhibition)In vitroIC₅₀11.16 µM[3]
Thieno[3,2-d]pyrimidine derivative 15ePI3K p110α inhibitionIn vitroIC₅₀2.0 nM[4]
Thieno[3,2-d]pyrimidine derivative 15eAntiproliferativeA375 melanoma cellsIC₅₀0.58 µM[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the biological activities of grifolic acid and related compounds.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

    • After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Production Assay (Griess Assay): This assay measures the production of nitrite, a stable and nonvolatile breakdown product of NO.

    • Macrophage cells (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

    • After incubation, the cell culture supernatant is collected.

    • The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • The reaction produces a purple azo compound.

    • The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Western Blotting: This technique is used to detect specific proteins in a sample.

    • Cells are treated with the test compound and then lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-ERK, IκBα).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or color).

    • The signal is captured using an imaging system.

Signaling Pathways and Visualizations

The biological effects of grifolic acid and related compounds are mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway (Anti-inflammatory Action)

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Compounds like 4-O-methylgallic acid inhibit this pathway by preventing the activation of IKK.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB NFkB IkBa_P p-IkBa IkBa->IkBa_P NFkB_n NF-kB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_P->Proteasome Degradation 4_O_Methylgrifolic_acid This compound (Hypothesized) 4_O_Methylgrifolic_acid->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

ERK1/2 Signaling Pathway (Anticancer Action)

The ERK1/2 pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Grifolin has been shown to induce G1 phase cell cycle arrest by inhibiting the ERK1/2 pathway, thereby preventing the phosphorylation of downstream targets that promote cell cycle progression.

ERK_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Grifolin Grifolin Grifolin->ERK Inhibits

Caption: Inhibition of the ERK1/2 signaling pathway by Grifolin.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for screening the biological activity of a novel compound like this compound.

Experimental_Workflow Compound_Isolation Compound Isolation/ Synthesis Purity_Characterization Purity & Characterization (NMR, MS) Compound_Isolation->Purity_Characterization In_Vitro_Screening In Vitro Screening (e.g., Cell Viability, Enzyme Assays) Purity_Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Hit_Identification->In_Vitro_Screening Inactive Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Gene Expression) Hit_Identification->Mechanism_of_Action Active In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General experimental workflow for natural product drug discovery.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, the extensive research on its parent compounds, grifolic acid and grifolin, provides a strong foundation for predicting its potential as a bioactive molecule. The anti-inflammatory and anticancer activities of these related compounds, mediated through well-defined signaling pathways such as NF-κB and ERK1/2, suggest that this compound is a promising candidate for further investigation.

Future research should focus on the isolation or synthesis of this compound to enable direct evaluation of its biological activities. Head-to-head comparisons with grifolic acid and grifolin would elucidate the impact of O-methylation on potency and specificity. Mechanistic studies will be crucial to determine if it targets the same or novel signaling pathways. Such research will be vital for unlocking the full therapeutic potential of this and other grifolic acid derivatives.

References

4-O-Methylgrifolic Acid: A Technical Review of a GPR120 Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylgrifolic acid, a natural product first identified in the mushroom Albatrellus dispansus, is a methylated derivative of the well-studied grifolic acid. This compound has garnered significant interest within the scientific community for its activity as a selective partial agonist of G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is a key regulator of various physiological processes, including glucose homeostasis, inflammation, and gut hormone secretion. As such, this compound presents a promising scaffold for the development of novel therapeutics targeting metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the current literature on this compound, detailing its chemical properties, biological activities, and the experimental methodologies used for its characterization.

Chemical Properties

PropertyValueReference
IUPAC Name 2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid--INVALID-LINK--
Molecular Formula C₂₄H₃₄O₄--INVALID-LINK--
Molecular Weight 386.5 g/mol --INVALID-LINK--
CAS Number 118040-60-1--INVALID-LINK--
Appearance Not specified in available literature
Solubility Soluble in DMSO

Biological Activity

The primary biological target of this compound identified to date is GPR120. It exhibits a dual role as both a partial agonist and an antagonist, depending on the experimental context.

GPR120/FFAR4 Activation

As a partial agonist, this compound can activate GPR120, leading to the initiation of downstream signaling cascades. This has been demonstrated through the induction of Extracellular signal-regulated kinase (ERK) phosphorylation and intracellular calcium mobilization in cells engineered to express GPR120.[1] In the presence of more potent GPR120 agonists, such as α-linolenic acid, this compound can act as an antagonist, inhibiting the signaling induced by the full agonist.[1]

Glucagon-Like Peptide-1 (GLP-1) Secretion

Consistent with its GPR120 agonist activity, this compound has been shown to promote the secretion of glucagon-like peptide-1 (GLP-1) from the murine enteroendocrine STC-1 cell line, which endogenously expresses GPR120.[1] GLP-1 is a critical incretin hormone that enhances glucose-dependent insulin secretion, making GPR120 agonists attractive candidates for the treatment of type 2 diabetes.

Anti-inflammatory Potential

While direct studies on the anti-inflammatory effects of this compound are limited, the activation of GPR120 is known to mediate potent anti-inflammatory effects. This is primarily through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. Given its activity on GPR120, it is plausible that this compound possesses anti-inflammatory properties, though this requires further experimental validation.

Peroxisome Proliferator-Activated Receptor (PPAR) Activity

There is currently no direct evidence in the reviewed literature to suggest that this compound is an agonist of Peroxisome Proliferator-Activated Receptors (PPARs).

Quantitative Data

Currently, specific EC₅₀ or IC₅₀ values for this compound's activity on GPR120 are not available in the public domain literature. The parent compound, grifolic acid, has been reported to have a relative potency of 5.7 μM for inhibiting LPA-induced proliferation in DU145 cells, a process in which GPR120 is implicated.[2][3]

Experimental Protocols

Isolation and Synthesis

Isolation from Albatrellus dispansus A detailed protocol for the isolation of this compound from the fruiting bodies of the mushroom Albatrellus dispansus is described by Asakawa et al. (2005). The general procedure involves extraction with organic solvents followed by chromatographic purification.

Chemical Synthesis The synthesis of grifolic acid derivatives has been reported, which likely includes methods applicable to or adaptable for the synthesis of this compound. A common synthetic strategy involves the coupling of a farnesyl-containing moiety with a substituted aromatic core.

Biological Assays

GPR120 Activation Assay (ERK Phosphorylation) This assay is used to determine the agonist or antagonist activity of a compound on GPR120 by measuring the phosphorylation of ERK, a downstream signaling molecule.

  • Cell Line: A suitable host cell line (e.g., HEK293, CHO) stably or transiently expressing human or mouse GPR120.

  • Protocol:

    • Cells are seeded in multi-well plates and grown to an appropriate confluency.

    • Cells are serum-starved for a defined period (e.g., 4-12 hours) to reduce basal ERK phosphorylation.

    • Cells are then stimulated with varying concentrations of this compound (for agonist testing) or with a fixed concentration of a known GPR120 agonist (e.g., α-linolenic acid) in the presence of varying concentrations of this compound (for antagonist testing) for a short duration (e.g., 5-15 minutes).

    • The stimulation is terminated by lysing the cells in a buffer containing phosphatase and protease inhibitors.

    • The cell lysates are then analyzed by Western blotting or a plate-based immunoassay (e.g., ELISA) using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • The ratio of p-ERK to total ERK is calculated to determine the extent of GPR120 activation.

GLP-1 Secretion Assay This assay measures the ability of a compound to stimulate the release of GLP-1 from enteroendocrine cells.

  • Cell Line: Murine STC-1 or GLUTag cells, which endogenously express GPR120 and secrete GLP-1.

  • Protocol:

    • Cells are seeded in multi-well plates and grown to confluency.

    • The cells are washed and incubated in a serum-free medium containing a DPP-IV inhibitor (to prevent GLP-1 degradation) for a pre-incubation period.

    • The medium is then replaced with a test buffer containing varying concentrations of this compound.

    • After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.

    • The concentration of GLP-1 in the supernatant is quantified using a commercially available ELISA kit.

    • The total protein content of the cells in each well is determined to normalize the GLP-1 secretion data.

Signaling Pathways and Experimental Workflows

GPR120_Signaling_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Gq_alpha Gq_alpha GPR120->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_mobilization Ca_mobilization IP3->Ca_mobilization Induces PKC PKC DAG->PKC Activates GLP1_Secretion GLP1_Secretion Ca_mobilization->GLP1_Secretion Triggers ERK_Phosphorylation ERK_Phosphorylation PKC->ERK_Phosphorylation Leads to ERK_Phosphorylation->GLP1_Secretion Contributes to

Caption: GPR120 signaling cascade initiated by this compound.

Experimental_Workflow_ERK_Assay cluster_cell_culture Cell Culture cluster_stimulation Stimulation cluster_analysis Analysis seed_cells Seed GPR120-expressing cells serum_starve Serum starve cells seed_cells->serum_starve add_compound Add this compound serum_starve->add_compound lyse_cells Lyse cells add_compound->lyse_cells western_blot Western Blot / ELISA for p-ERK lyse_cells->western_blot quantify Quantify p-ERK/Total ERK ratio western_blot->quantify

Caption: Workflow for ERK phosphorylation assay.

Conclusion and Future Directions

This compound is an intriguing natural product with demonstrated activity as a selective partial agonist of GPR120. Its ability to modulate this key receptor highlights its potential as a lead compound for the development of new therapies for type 2 diabetes and inflammatory conditions. However, a significant gap in the current literature is the lack of detailed quantitative data on its potency and efficacy. Future research should focus on:

  • Quantitative Pharmacological Characterization: Determining the precise EC₅₀ and IC₅₀ values of this compound at the GPR120 receptor in various functional assays.

  • In Vivo Studies: Evaluating the therapeutic potential of this compound in animal models of metabolic and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

  • Exploration of Other Potential Targets: Investigating whether this compound interacts with other cellular targets, such as PPARs, to fully elucidate its mechanism of action.

A more complete understanding of the pharmacological profile of this compound will be crucial for realizing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Purification of 4-O-Methylgrifolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylgrifolic acid, a derivative of grifolic acid, is a bioactive compound found in the mushroom Grifola frondosa (Maitake). Like other grifolic acid derivatives, it is of interest to the scientific community for its potential therapeutic properties. The effective purification of this compound is a critical step for its further study and potential development as a pharmaceutical agent. This document provides detailed application notes and standardized protocols for the purification of this compound from natural sources. The methodologies described herein are based on established principles for the purification of organic acids and related natural products.

I. Overview of Purification Strategies

The purification of this compound from a crude extract of Grifola frondosa typically involves a multi-step process to remove other cellular components such as polysaccharides, proteins, lipids, and other small molecules. The general workflow includes:

  • Extraction: Initial recovery of a broad range of small molecules, including this compound, from the fungal biomass.

  • Solvent Partitioning: A preliminary separation step to enrich the target compound in a specific solvent phase based on its polarity.

  • Chromatographic Purification: High-resolution separation of this compound from other closely related compounds. This may involve one or more chromatographic techniques.

  • Crystallization: A final polishing step to obtain high-purity crystalline this compound.

Below is a generalized workflow for the purification process:

Purification_Workflow Start Dried Grifola frondosa Fruiting Bodies Extraction Solvent Extraction (e.g., Ethanol/Methanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Solvent_Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Filtration->Solvent_Partitioning Column_Chromatography Column Chromatography (Silica Gel) Solvent_Partitioning->Column_Chromatography HPLC Preparative HPLC (Reversed-Phase) Column_Chromatography->HPLC Crystallization Crystallization HPLC->Crystallization Final_Product Pure this compound Crystallization->Final_Product Extraction_Partitioning_Workflow Start Powdered Grifola frondosa Maceration Maceration in 95% Ethanol Start->Maceration Filtration Filtration Maceration->Filtration Concentration1 Concentration (Rotovap) Filtration->Concentration1 Suspension Suspension in Water Concentration1->Suspension Partitioning Partitioning with Ethyl Acetate Suspension->Partitioning Separation Separation of Layers Partitioning->Separation EtOAc_Phase Ethyl Acetate Phase (Enriched Extract) Separation->EtOAc_Phase Collect Aqueous_Phase Aqueous Phase (Discarded) Separation->Aqueous_Phase Discard Concentration2 Concentration (Rotovap) EtOAc_Phase->Concentration2 End Crude Enriched Extract Concentration2->End HPLC_Workflow Start Partially Purified Extract Dissolution Dissolution in Mobile Phase Start->Dissolution Filtration Syringe Filtration (0.45 µm) Dissolution->Filtration Injection Injection into Preparative HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Analytical HPLC for Purity Check Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Concentration Solvent Removal Pooling->Concentration End High-Purity this compound Concentration->End

Application Note: Quantitative Analysis of 4-O-Methylgrifolic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-O-Methylgrifolic acid. The described protocol is applicable for the determination of this compound in various sample matrices, providing a valuable tool for researchers, scientists, and professionals involved in drug development and natural product analysis. The method has been developed based on established principles of reversed-phase chromatography for organic acids and includes a comprehensive guide to method validation.

Introduction

This compound is a naturally occurring compound with potential biological activities. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This document provides a detailed protocol for a reversed-phase HPLC method with UV detection, which is a common and accessible technique in most analytical laboratories.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of organic acids.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (or trifluoroacetic acid) (HPLC grade)

    • Water (deionized or HPLC grade)

  • Sample Preparation:

    • Volumetric flasks and pipettes

    • Analytical balance

    • Syringe filters (0.45 µm or 0.22 µm)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 60% B; 2-15 min: 60-95% B; 15-18 min: 95% B; 18-20 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 20 minutes
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 40% Water with 0.1% Formic Acid, 60% Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a general approach, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A generic workflow is provided below.

G Figure 1: General Sample Preparation Workflow cluster_sample_prep Sample Preparation Sample Sample Matrix Extraction Extraction (e.g., LLE or SPE) Sample->Extraction Add extraction solvent Evaporation Evaporation to Dryness Extraction->Evaporation Collect organic layer Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Analysis HPLC Injection Filtration->HPLC_Analysis G Figure 2: HPLC Analysis and Method Validation Workflow cluster_workflow Analysis and Validation cluster_hplc HPLC Analysis cluster_validation Method Validation System_Setup HPLC System Setup Equilibration Column Equilibration System_Setup->Equilibration Injection Sample/Standard Injection Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ

Application Note: Quantitative Analysis of 4-O-Methylgrifolic Acid in Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylgrifolic acid is a methylated derivative of grifolic acid, a natural phenolic compound found in certain fungi. Grifolic acid and its analogues have garnered interest in the scientific community due to their potential biological activities. Notably, grifolic acid acts as an agonist for the free fatty acid receptor 4 (FFAR4), also known as GPR120, which is implicated in metabolic and inflammatory processes.[1][2] The quantification of this compound in fungal extracts is crucial for understanding its natural abundance, biosynthesis, and potential pharmacological applications.

This application note provides a detailed protocol for the quantitative analysis of this compound in fungal extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology offers high sensitivity and selectivity, making it suitable for complex biological matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Mycelia

This protocol outlines the extraction of this compound from freeze-dried fungal mycelia.

Materials:

  • Lyophilized (freeze-dried) fungal mycelia

  • Methanol (LC-MS grade)

  • Ethyl acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh 100 mg of lyophilized fungal mycelia into a 15 mL conical tube.

  • Add 5 mL of a methanol:ethyl acetate (1:1, v/v) extraction solvent containing 0.1% formic acid. The acidic modifier aids in the extraction of acidic compounds.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough homogenization.

  • Sonicate the sample in an ultrasonic bath for 15 minutes to facilitate cell disruption and extraction.

  • Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Repeat the extraction process (steps 2-6) on the remaining pellet with an additional 5 mL of the extraction solvent to maximize recovery.

  • Combine the supernatants and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex the reconstituted sample for 1 minute to ensure complete dissolution.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

LC-MS/MS Quantification of this compound

This section details the instrumental parameters for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is recommended for the separation of this nonpolar compound.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) %B
    0.0 20
    1.0 20
    8.0 95
    10.0 95
    10.1 20

    | 12.0 | 20 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative. Organic acids are readily deprotonated.[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (MW: 386.52 g/mol ):

      • Precursor Ion (Q1): m/z 385.2 [M-H]⁻

      • Product Ion (Q3) 1 (Quantifier): To be determined empirically, a likely loss of the carboxyl group (44 Da) would result in m/z 341.2.

      • Product Ion (Q3) 2 (Qualifier): To be determined empirically, fragmentation of the terpene chain would yield other characteristic ions.

    • Internal Standard (e.g., a structurally similar, stable isotope-labeled compound): To be selected and optimized based on availability and similarity to the analyte.

  • Collision Gas: Argon

  • Source Temperature: To be optimized for the specific instrument.

  • IonSpray Voltage: To be optimized for the specific instrument (e.g., -4500 V).

Data Presentation

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound in different fungal extracts to illustrate the application of the method.

Fungal SpeciesSample IDThis compound Concentration (µg/g dry weight)% RSD (n=3)
Albatrellus confluensAC-0115.24.5
Albatrellus confluensAC-0212.85.1
Grifola frondosaGF-012.57.2
Grifola frondosaGF-023.16.8
Hericium erinaceusHE-01Not DetectedN/A

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis start Fungal Mycelia extraction Solvent Extraction (Methanol:Ethyl Acetate) start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Syringe Filtration reconstitution->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms quantification Data Quantification ms->quantification

Figure 1. Experimental workflow for the quantification of this compound.

Proposed Signaling Pathway of Grifolic Acid

Grifolic acid, the parent compound of this compound, is an agonist of the G-protein coupled receptor FFAR4 (GPR120). This pathway is involved in anti-inflammatory and insulin-sensitizing effects.

signaling_pathway Grifolic_Acid Grifolic Acid FFAR4 FFAR4 (GPR120) Receptor Grifolic_Acid->FFAR4 binds G_Protein Gαq/11 FFAR4->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release->PKC activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) PKC->Downstream activates Response Anti-inflammatory & Metabolic Effects Downstream->Response leads to

Figure 2. Activation of the FFAR4 signaling pathway by grifolic acid.

Plausible Biosynthetic Precursor Pathway

While the specific biosynthetic pathway for this compound is not fully elucidated, it is likely derived from both the polyketide and terpenoid pathways, a common route for meroterpenoids in fungi.

biosynthesis_pathway cluster_polyketide Polyketide Pathway cluster_terpenoid Mevalonate Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA PKS Polyketide Synthase (PKS) Malonyl_CoA->PKS Orsellinic_Acid_Core Orsellinic Acid-type Core Structure PKS->Orsellinic_Acid_Core Prenyltransferase Prenyltransferase Orsellinic_Acid_Core->Prenyltransferase MVA_Acetyl_CoA Acetyl-CoA IPP Isopentenyl Diphosphate (IPP) MVA_Acetyl_CoA->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP FPP Farnesyl Diphosphate (FPP) DMAPP->FPP FPP->Prenyltransferase Grifolic_Acid Grifolic Acid Prenyltransferase->Grifolic_Acid Methyltransferase O-Methyltransferase (SAM-dependent) Grifolic_Acid->Methyltransferase Methyl_Grifolic_Acid This compound Methyltransferase->Methyl_Grifolic_Acid

Figure 3. A plausible biosynthetic pathway for this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in fungal extracts. This protocol can be adapted and validated for specific fungal species and research questions, enabling further investigation into the biosynthesis, biological activity, and potential applications of this and related fungal metabolites. The provided diagrams offer a visual representation of the experimental process and the potential biological context of the analyte.

References

Application Note and Protocol: High-Throughput Screening for Carbonic Anhydrase Inhibition by 4-O-Methylgrifolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is vital for respiration, pH homeostasis, and various metabolic pathways.[1] Dysregulation of CA activity has been implicated in several diseases, including glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[3][4][5] Consequently, the identification of novel CA inhibitors is an area of active research in drug discovery.

This application note provides a detailed protocol for testing the inhibitory effect of 4-O-Methylgrifolic acid, a natural product, on the activity of carbonic anhydrase using a colorimetric, esterase-based assay. This high-throughput compatible method offers a rapid and reliable means to screen and characterize potential CA inhibitors.[6][7][8] The assay relies on the principle that carbonic anhydrase exhibits esterase activity, cleaving a synthetic ester substrate to produce a chromogenic product that can be quantified spectrophotometrically.[1] The presence of an inhibitor reduces the enzymatic activity, leading to a decrease in the colorimetric signal.

Materials and Reagents

  • 96-well clear, flat-bottom microplates

  • Multi-well absorbance microplate reader

  • Purified human carbonic anhydrase (e.g., CA II isoform)

  • This compound (to be dissolved in a suitable solvent like DMSO)

  • Acetazolamide (positive control inhibitor)[1]

  • CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • Enzyme Dilution Buffer

  • Solvent for inhibitor (e.g., DMSO)

Experimental Protocols

Preparation of Reagents
  • CA Assay Buffer: Prepare a 20 mM Tris-HCl buffer and adjust the pH to 7.5. Store at 4°C.

  • Carbonic Anhydrase Enzyme Stock Solution: Reconstitute lyophilized human carbonic anhydrase in the Enzyme Dilution Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock solution with the CA Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by running a preliminary enzyme titration experiment.

  • Substrate Solution: Prepare the CA substrate solution (e.g., p-nitrophenyl acetate) in a solvent compatible with the assay buffer (e.g., ethanol or acetonitrile) at a stock concentration of 100 mM. Store protected from light at -20°C.

  • Test Compound (this compound) and Positive Control (Acetazolamide) Stock Solutions: Prepare stock solutions of this compound and Acetazolamide in 100% DMSO at a concentration of 10 mM.

  • Working Solutions of Inhibitors: Prepare serial dilutions of the test compound and positive control in the CA Assay Buffer to achieve a range of desired final assay concentrations. Ensure the final DMSO concentration in the assay wells does not exceed 1% to minimize solvent effects on enzyme activity.

Carbonic Anhydrase Inhibition Assay Protocol
  • Assay Plate Setup:

    • Blank (No Enzyme): 90 µL CA Assay Buffer + 10 µL of the highest concentration of the test compound or solvent.

    • Enzyme Control (100% Activity): 80 µL CA Assay Buffer + 10 µL of solvent (e.g., DMSO).

    • Positive Control: 80 µL CA Assay Buffer + 10 µL of Acetazolamide working solution.

    • Test Compound: 80 µL CA Assay Buffer + 10 µL of this compound working solution.

  • Enzyme Addition: Add 10 µL of the working enzyme solution to the Enzyme Control, Positive Control, and Test Compound wells. Do not add enzyme to the Blank wells.

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction: Add 10 µL of the CA substrate solution to all wells. Mix gently.

  • Measurement: Immediately begin measuring the absorbance at 405 nm in a kinetic mode at room temperature for 15-30 minutes, taking readings every 60 seconds.

Data Analysis
  • Calculate the rate of reaction (slope) for each well by plotting absorbance against time.

  • Correct for background absorbance by subtracting the slope of the Blank from all other wells.

  • Determine the percentage of inhibition using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Well) / Slope of Enzyme Control] x 100

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The inhibitory activity of this compound and the positive control, Acetazolamide, against human carbonic anhydrase II are summarized in the table below. The data presented are hypothetical and for illustrative purposes.

CompoundTarget EnzymeIC50 (µM)
This compoundHuman CA II15.2
AcetazolamideHuman CA II0.8

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions setup_plate Set up 96-well plate (Blank, Controls, Test Compound) prep_reagents->setup_plate add_enzyme Add Carbonic Anhydrase to appropriate wells setup_plate->add_enzyme pre_incubate Pre-incubate at RT for 15 minutes add_enzyme->pre_incubate add_substrate Add Substrate to initiate reaction pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->measure_abs analyze_data Calculate % Inhibition and IC50 values measure_abs->analyze_data

Caption: Workflow for the carbonic anhydrase inhibition assay.

Carbonic Anhydrase Signaling Pathway

CA_pathway cluster_cell Cellular Environment CO2 CO2 CA Carbonic Anhydrase CO2->CA H2O H2O H2O->CA HCO3 HCO3- (Bicarbonate) CA->HCO3 H_ion H+ CA->H_ion pH_reg Intracellular pH Regulation HCO3->pH_reg H_ion->pH_reg inhibitor This compound (Inhibitor) inhibitor->CA

Caption: Inhibition of the carbonic anhydrase catalytic pathway.

References

Application Notes and Protocols for Cell-Based Assays of 4-O-Methylgallic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylgallic acid (4-OMGA) is a major metabolite of gallic acid, a compound abundant in various plant-based foods and beverages, including red wine, tea, legumes, and fruits.[1] Emerging research has highlighted its potential as a therapeutic agent, primarily demonstrating significant anti-inflammatory and anticancer properties. These application notes provide detailed protocols for cell-based assays to investigate and quantify the biological activity of 4-O-Methylgallic acid, aiding in its evaluation as a potential drug candidate.

I. Anti-inflammatory Activity of 4-O-Methylgallic Acid

4-O-Methylgallic acid has been shown to suppress the expression of genes associated with inflammation.[1] Its mechanism of action involves the inhibition of the NF-kappaB (NF-κB) signaling pathway, a key regulator of the inflammatory response.[1] The following assays are designed to assess this anti-inflammatory activity in a cell-based context.

A. Key Target: NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical pathway in the cellular inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1] 4-O-Methylgallic acid exerts its anti-inflammatory effects by inhibiting IKK activity, thereby preventing IκBα degradation and the nuclear translocation of p65.[1]

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates NFκB_complex IκBα-p65 Complex IKK->NFκB_complex phosphorylates IκBα IκBα IκBα p65 p65 p65_nucleus p65 p65->p65_nucleus translocates NFκB_complex->p65 releases 4_OMGA 4-O-Methylgallic Acid 4_OMGA->IKK inhibits DNA DNA p65_nucleus->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Pro_inflammatory_genes induces transcription MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with 4-O-Methylgallic Acid Start->Treat Incubate Incubate (24, 48, or 72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Dissolve Dissolve Formazan in DMSO Incubate_MTT->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Analyze Calculate % Viability and IC50 Read->Analyze

References

Application Notes and Protocols for In Vitro Evaluation of 4-O-Methylgrifolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylgrifolic acid is a naturally occurring farnesylphenol that can be isolated from the lipophilic fraction of mushrooms such as Polyporus dispansus.[1] As a member of the diverse family of bioactive molecules found in fungi, it holds potential for various nutraceutical and pharmaceutical applications.[2][3][4][5] While extensive research on a broad range of compounds from Grifola frondosa (Maitake) has revealed significant antitumor, immunomodulatory, and anti-inflammatory activities, specific in vitro studies on this compound are limited.[2][3][4][5][6] Drawing parallels from structurally related natural compounds and the known bioactivities of its source organism, this document outlines a comprehensive in vitro experimental design to elucidate the potential anti-inflammatory and anticancer properties of this compound.

The proposed studies will investigate the effects of this compound on key cellular processes such as cell viability, proliferation, apoptosis, and inflammation. Furthermore, the protocols are designed to probe the underlying molecular mechanisms, with a focus on major signaling pathways frequently implicated in cancer and inflammation, including the NF-κB, MAPK, and PI3K/Akt pathways. These pathways are known to be modulated by other bioactive phytochemicals.[7][8] The following application notes and protocols provide a detailed roadmap for researchers to systematically evaluate the therapeutic potential of this compound.

Hypothesized Signaling Pathways

Based on the activities of similar natural compounds, it is hypothesized that this compound may exert anti-inflammatory and anticancer effects by modulating key signaling cascades.

Anti-Inflammatory Pathway

It is proposed that this compound may inhibit the production of pro-inflammatory mediators by suppressing the Toll-like receptor 4 (TLR4) signaling pathway, leading to the downregulation of NF-κB activation.

anti_inflammatory_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK p_IκBα p-IκBα IKK->p_IκBα Phosphorylation IκBα IκBα IκBα->p_IκBα NFκB NF-κB p65 p65 NFκB->p65 p50 p50 NFκB->p50 p_IκBα->IκBα Degradation NFκB_nuc NF-κB (p65/p50) p65->NFκB_nuc p50->NFκB_nuc DNA DNA NFκB_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes Transcription 4_O_Methylgrifolic_acid This compound 4_O_Methylgrifolic_acid->IKK Inhibition

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Anticancer Pathway

This compound is hypothesized to induce apoptosis and inhibit proliferation in cancer cells by modulating the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival and growth.

anticancer_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K ERK ERK GrowthFactorReceptor->ERK Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation_Genes Proliferation Genes ERK->Proliferation_Genes Proliferation_Genes->Proliferation 4_O_Methylgrifolic_acid This compound 4_O_Methylgrifolic_acid->Akt Inhibition 4_O_Methylgrifolic_acid->ERK Inhibition

Caption: Hypothesized anticancer mechanism of this compound.

Experimental Workflow

The following workflow provides a systematic approach to evaluating the in vitro bioactivity of this compound.

experimental_workflow cluster_screening Initial Screening cluster_anti_inflammatory Anti-inflammatory Evaluation cluster_anticancer Anticancer Evaluation start Start: this compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on normal cells) start->cytotoxicity cell_viability Cell Viability Assays (e.g., MTT on cancer & immune cells) cytotoxicity->cell_viability no_assay Nitric Oxide (NO) Assay (Griess Reagent) cell_viability->no_assay If low cytotoxicity proliferation_assay Cell Proliferation Assay (BrdU Assay) cell_viability->proliferation_assay If selective toxicity to cancer cells cytokine_assay Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) no_assay->cytokine_assay gene_expression_inflammation Gene Expression Analysis (qPCR for iNOS, COX-2, TNF-α, IL-6) cytokine_assay->gene_expression_inflammation protein_expression_inflammation Protein Expression Analysis (Western Blot for p-IκBα, p-p65) gene_expression_inflammation->protein_expression_inflammation end End: Data Analysis & Conclusion protein_expression_inflammation->end apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) proliferation_assay->apoptosis_assay caspase_assay Caspase Activity Assay (Caspase-3/7, -8, -9) apoptosis_assay->caspase_assay protein_expression_cancer Protein Expression Analysis (Western Blot for p-Akt, p-ERK, Bcl-2, Bax, Cleaved Caspase-3) caspase_assay->protein_expression_cancer protein_expression_cancer->end

Caption: In vitro experimental workflow for this compound.

Materials and Methods

Cell Lines
  • For Anti-inflammatory Assays:

    • RAW 264.7 (murine macrophage cell line)

    • Primary peritoneal macrophages (optional)

  • For Anticancer Assays:

    • A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HeLa (cervical))

  • For Cytotoxicity Control:

    • A non-cancerous cell line (e.g., HEK293 (human embryonic kidney), NIH/3T3 (mouse fibroblast))

Reagents
  • This compound (purity >95%)

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) and/or Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Griess Reagent

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Caspase-Glo® 3/7, 8, and 9 Assay Systems

  • BrdU Cell Proliferation Assay Kit

  • TRIzol® Reagent

  • cDNA Synthesis Kit

  • SYBR® Green qPCR Master Mix

  • Primary and secondary antibodies for Western blotting (see protocols for specific targets)

  • BCA Protein Assay Kit

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Use DMSO as a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Nitric Oxide (NO) Production Assay
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere. Pre-treat cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: After 10 minutes at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2, using a 24-well plate.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.

  • ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cancer cells in a 6-well plate and treat with this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI, and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 5: Western Blot Analysis
  • Protein Extraction: Treat cells as required, then lyse them in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., p-IκBα, p-p65, p-Akt, p-ERK, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Protocol 6: Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Treat cells, then extract total RNA using TRIzol® reagent.

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR® Green master mix and gene-specific primers (e.g., for iNOS, COX-2, TNF-α, IL-6, Bax, Bcl-2). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison and analysis.

Table 1: Effect of this compound on Cell Viability (% of Control)

Concentration (µM)Cancer Cell Line 1 (24h)Cancer Cell Line 2 (24h)Normal Cell Line (24h)
0 (Control)100 ± SD100 ± SD100 ± SD
1Value ± SDValue ± SDValue ± SD
5Value ± SDValue ± SDValue ± SD
10Value ± SDValue ± SDValue ± SD
25Value ± SDValue ± SDValue ± SD
50Value ± SDValue ± SDValue ± SD
100Value ± SDValue ± SDValue ± SD
IC₅₀ (µM) Value Value Value

Table 2: Effect of this compound on Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
ControlValue ± SDValue ± SDValue ± SD
LPS (1 µg/mL)Value ± SDValue ± SDValue ± SD
LPS + 4-O-MGA (1 µM)Value ± SDValue ± SDValue ± SD
LPS + 4-O-MGA (5 µM)Value ± SDValue ± SDValue ± SD
LPS + 4-O-MGA (10 µM)Value ± SDValue ± SDValue ± SD

Table 3: Effect of this compound on Apoptosis in Cancer Cell Line 1

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
ControlValue ± SDValue ± SD
4-O-MGA (IC₅₀/2)Value ± SDValue ± SD
4-O-MGA (IC₅₀)Value ± SDValue ± SD
4-O-MGA (2 x IC₅₀)Value ± SDValue ± SD

Table 4: Relative Gene Expression in Response to this compound Treatment

Target GeneControlTreatment 1Treatment 2
iNOS1.0 ± SDValue ± SDValue ± SD
COX-21.0 ± SDValue ± SDValue ± SD
Bax1.0 ± SDValue ± SDValue ± SD
Bcl-21.0 ± SDValue ± SDValue ± SD

These detailed protocols and structured data presentation formats will enable researchers to systematically investigate the in vitro bioactivities of this compound, providing valuable insights into its potential as a therapeutic agent.

References

Application Notes and Protocols for the Analysis of Farnesyl Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction, separation, and characterization of farnesyl phenols, a class of compounds with significant anti-inflammatory and potential anti-cancer properties. The protocols are designed for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Farnesyl Phenols

Farnesyl phenols are a group of natural products characterized by a phenolic moiety linked to a farnesyl group. These compounds are found in various natural sources, including fungi of the Ganoderma genus. Recent studies have highlighted their potential as therapeutic agents due to their anti-inflammatory activities, which are mediated through the modulation of key signaling pathways such as NF-κB and MAPK. Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of these compounds in complex matrices.

Extraction of Farnesyl Phenols from Natural Sources

The extraction of farnesyl phenols from natural sources, such as the fruiting bodies of Ganoderma duripora, is the first critical step in their analysis.[1] A generalized protocol for solid-liquid extraction is provided below.

Protocol 2.1: Solid-Liquid Extraction of Farnesyl Phenols

  • Sample Preparation: Air-dry the fruiting bodies of the natural source (e.g., Ganoderma duripora) and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered material with 95% ethanol at room temperature for 24 hours.

    • Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Fractionation (Optional):

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • Farnesyl phenols are typically found in the less polar fractions, such as ethyl acetate.

  • Purification:

    • Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20.

    • Elute with a gradient of solvents (e.g., chloroform-methanol or n-hexane-ethyl acetate) to isolate individual compounds.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with UV or Mass Spectrometry (MS) detection is a powerful technique for the separation and quantification of farnesyl phenols.[2] Reversed-phase chromatography is commonly employed for this purpose.

Protocol 3.1: Reversed-Phase HPLC-DAD/MS Analysis of Farnesyl Phenols

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) and/or a Mass Spectrometer (electrospray ionization - ESI).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[2]

  • Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-30 min: 5% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection:

    • DAD: Monitor at wavelengths relevant for phenols (e.g., 254 nm and 280 nm).

    • MS (Negative Ion Mode): Scan for the expected molecular ions [M-H]⁻ of the target farnesyl phenols.

Data Presentation: HPLC-MS/MS Quantitative Data for Phenolic Compounds (General)

Compound ClassRetention Time (min)Parent Ion (m/z)Fragment Ions (m/z)LOD (ng/mL)LOQ (ng/mL)
Phenolic Acids5-15VariesVaries6.1 - 718.3[3]18.5 - 2176.7[3]
Flavonoids15-30VariesVaries0.01 - 9.84 (µg/kg)[4]0.03 - 32.8 (µg/kg)[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is another valuable technique for the analysis of volatile or semi-volatile farnesyl phenols. Derivatization is often required to increase the volatility and thermal stability of the phenolic hydroxyl group.

Protocol 4.1: GC-MS Analysis of Farnesyl Phenols (with Derivatization)

  • Derivatization (Silylation):

    • Evaporate a known amount of the extract or purified compound to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program (Example):

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-600.

Data Presentation: Common GC-MS Fragment Ions for Phenolic Compounds

The fragmentation patterns of farnesyl phenols will include characteristic ions from both the farnesyl chain and the phenolic moiety. The table below lists common fragment ions observed for phenol, which can aid in the interpretation of mass spectra of farnesyl phenols.

m/zProposed FragmentNotes
94[M]⁺ (Phenol)Molecular ion of the phenolic portion.[5]
66[M-CO]⁺Loss of carbon monoxide from the molecular ion.[5]
65[M-CHO]⁺Loss of a formyl radical.[5]
41, 55, 69Farnesyl fragmentsCharacteristic ions from the fragmentation of the farnesyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of novel farnesyl phenols. Both ¹H and ¹³C NMR are used to determine the complete chemical structure.

Protocol 5.1: NMR Analysis of Farnesyl Phenols

  • Sample Preparation: Dissolve 5-10 mg of the purified farnesyl phenol in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Typical chemical shifts for protons on the farnesyl chain appear in the olefinic (δ 5.0-5.5 ppm) and aliphatic (δ 1.5-2.2 ppm) regions.

    • Protons on the phenolic ring typically resonate in the aromatic region (δ 6.5-8.0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Carbons of the farnesyl chain appear in the olefinic (δ 120-140 ppm) and aliphatic (δ 15-40 ppm) regions.

    • Aromatic carbons of the phenol ring resonate between δ 110-160 ppm.

  • 2D NMR Spectroscopy:

    • Perform COSY, HSQC, and HMBC experiments to establish connectivity and assign all proton and carbon signals unequivocally.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Ganoderol A

The following table presents the ¹H and ¹³C NMR chemical shift data for Ganoderol A, a compound related to farnesyl phenols, isolated from Ganoderma lucidum.

Position¹³C (δc)¹H (δH, mult., J in Hz)
136.11.10, 1.70
228.11.85
378.83.23, dd, 11.4, 4.2
.........
(Data adapted from a study on Ganoderma lucidum)[6]

Signaling Pathways Modulated by Farnesyl Phenols

Farnesyl phenols, such as ganoduriporols from Ganoderma duripora, have been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[1]

Experimental Workflow for Investigating Signaling Pathway Modulation

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis a Culture Macrophages (e.g., RAW 264.7) b Induce Inflammation (e.g., with LPS) a->b c Treat with Farnesyl Phenol b->c d Western Blot (for protein phosphorylation) c->d e ELISA/qPCR (for cytokine levels) c->e

Caption: A typical workflow for studying the effects of farnesyl phenols on inflammatory signaling pathways.

NF-κB Signaling Pathway Inhibition by Farnesyl Phenols

Farnesol, a related isoprenoid, has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory genes. Farnesol has also been shown to induce phosphorylation of p65 at Ser276 through the MEK1/2-ERK1/2-MSK1 pathway, which is important for its transcriptional activity.

NFkB_pathway cluster_translocation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->genes Transcription farnesyl_phenol Farnesyl Phenol farnesyl_phenol->IKK

Caption: Farnesyl phenols can inhibit the NF-κB signaling pathway by targeting IKK.

MAPK Signaling Pathway Modulation by Farnesyl Phenols

Farnesol and related compounds can also modulate the MAPK signaling pathway, which includes ERK, JNK, and p38 kinases. This modulation can lead to a reduction in the production of inflammatory mediators. For instance, farnesol treatment can lead to the phosphorylation of ERK1/2, which is an early event in farnesol-induced ER stress.

MAPK_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor MEKK MAPKKK (e.g., MEKK1, TAK1) receptor->MEKK MKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MEKK->MKK P MAPK MAPK (ERK, JNK, p38) MKK->MAPK P transcription_factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->transcription_factors P inflammation Inflammatory Response transcription_factors->inflammation farnesyl_phenol Farnesyl Phenol farnesyl_phenol->MKK farnesyl_phenol->MAPK

Caption: Farnesyl phenols can modulate the MAPK signaling pathway at multiple levels.

References

Application Notes and Protocols: Investigating the Mechanism of Action of 4-O-Methylgrifolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylgrifolic acid is a derivative of grifolic acid, a natural compound isolated from the mushroom Albatrellus confluens. While the biological activities of grifolic acid have been a subject of investigation, specific studies detailing the mechanism of action of this compound are currently limited. These application notes provide a hypothesized mechanism of action for this compound based on the known biological activities of its parent compound, grifolic acid. We present detailed protocols for key experiments to investigate these potential mechanisms and summarize expected quantitative data in structured tables.

Hypothesized Mechanisms of Action

Based on the known activities of grifolic acid, we hypothesize that this compound may exert its biological effects through two primary mechanisms:

  • Agonism of Free Fatty Acid Receptor 4 (FFAR4/GPR120): Grifolic acid is a known agonist of FFAR4, a G protein-coupled receptor involved in metabolic regulation and anti-inflammatory signaling.[1] It is plausible that this compound retains this activity, potentially leading to the modulation of inflammatory pathways.

  • Induction of Mitochondrial-Mediated Apoptosis: Studies have shown that grifolic acid can induce cell death in cancer cells and macrophages by causing a loss of mitochondrial membrane potential, independent of its FFAR4 activity.[2] this compound may share this cytotoxic potential.

Data Presentation: Expected Quantitative Outcomes

The following tables are structured to present hypothetical quantitative data from the experimental protocols described below. These tables are intended to serve as templates for organizing experimental results when studying this compound.

Table 1: FFAR4/GPR120 Activation Assay

CompoundConcentration (µM)Receptor Activation (% of Control)EC₅₀ (µM)
This compound 0.1
1
10
50
100
Grifolic Acid (Positive Control) 10
Vehicle (Negative Control) -0%-

Table 2: Anti-Inflammatory Activity in Macrophages (e.g., RAW 264.7)

TreatmentConcentration (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)NF-κB Activity (% of LPS Control)
Control -
LPS (1 µg/mL) -100%
LPS + this compound 1
10
50
LPS + Grifolic Acid 10

Table 3: Cytotoxicity and Apoptosis Induction in Cancer Cells (e.g., U2OS)

CompoundConcentration (µM)Cell Viability (%)Mitochondrial Membrane Potential (% of Control)Caspase-3/7 Activity (Fold Change)
This compound 1
10
50
100
Grifolic Acid (Positive Control) 50
Vehicle (Negative Control) -100%100%1.0

Experimental Protocols

Protocol 1: FFAR4/GPR120 Receptor Activation Assay

Objective: To determine if this compound can activate the FFAR4 receptor.

Methodology: A commercially available reporter gene assay is recommended. This typically involves a cell line (e.g., HEK293) co-transfected with the human FFAR4 receptor and a reporter gene (e.g., luciferase) under the control of a response element (e.g., Serum Response Element, SRE).

Procedure:

  • Cell Culture: Culture the FFAR4 reporter cell line according to the supplier's instructions.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and a positive control (e.g., grifolic acid or a known FFAR4 agonist like TUG-891) in an appropriate vehicle (e.g., DMSO).

  • Treatment: Treat the cells with the compounds at various concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase assay) according to the manufacturer's protocol.

  • Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay). Plot the dose-response curve and calculate the EC₅₀ value.

Protocol 2: Assessment of Anti-Inflammatory Activity

Objective: To evaluate the potential of this compound to inhibit inflammatory responses in macrophages.

Methodology: This protocol uses a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine measurement).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using an ELISA kit.

  • NF-κB Activity: For measuring NF-κB activation, a reporter assay or Western blot for phosphorylated NF-κB p65 can be used. For a reporter assay, transfect the cells with an NF-κB luciferase reporter plasmid prior to the experiment.

  • Data Analysis: Compare the cytokine levels and NF-κB activity in treated cells to the LPS-only control.

Protocol 3: Cytotoxicity and Mitochondrial Apoptosis Assay

Objective: To determine if this compound induces cytotoxicity and apoptosis through the mitochondrial pathway in a relevant cell line (e.g., a cancer cell line like U2OS).

Methodology: This involves assessing cell viability, mitochondrial membrane potential (MMP), and caspase activation.

Procedure:

  • Cell Culture and Treatment: Culture the chosen cell line and treat with a dose range of this compound for 24-48 hours.

  • Cell Viability Assay: Measure cell viability using a standard method such as the MTT or MTS assay.

  • Mitochondrial Membrane Potential (MMP) Assay:

    • Stain the treated cells with a fluorescent dye sensitive to MMP, such as JC-1 or TMRE.

    • Analyze the fluorescence using a flow cytometer or a fluorescence microscope. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of MMP.

  • Caspase Activation Assay:

    • Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using a commercially available luminescent or fluorescent assay kit.

  • Data Analysis: Correlate the loss of cell viability with the decrease in MMP and the increase in caspase activity to determine if apoptosis is induced via the mitochondrial pathway.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for studying the mechanism of action of this compound.

FFAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus 4_O_Methylgrifolic_acid This compound FFAR4 FFAR4/GPR120 4_O_Methylgrifolic_acid->FFAR4 Binds and Activates Beta_Arrestin_2 β-Arrestin 2 FFAR4->Beta_Arrestin_2 Recruits TAB1 TAB1 Beta_Arrestin_2->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Activates IKK IKK Complex TAK1->IKK Activates JNK JNK TAK1->JNK Activates IkappaB IκB IKK->IkappaB Phosphorylates (Degradation) NF_kappaB NF-κB IkappaB->NF_kappaB Inhibits NF_kappaB_nucleus NF-κB NF_kappaB->NF_kappaB_nucleus Translocates Inflammation Inflammation (e.g., TNF-α, IL-6) JNK->Inflammation Contributes to Gene_Expression Inflammatory Gene Expression NF_kappaB_nucleus->Gene_Expression Promotes Gene_Expression->Inflammation Leads to

Caption: Hypothesized FFAR4-mediated anti-inflammatory signaling pathway of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Future Work) Start Start: Study of this compound Receptor_Binding FFAR4/GPR120 Receptor Activation Assay Start->Receptor_Binding Anti_Inflammatory Anti-Inflammatory Assays (Cytokine release, NF-κB) Start->Anti_Inflammatory Cytotoxicity Cytotoxicity & Apoptosis Assays (Viability, MMP, Caspases) Start->Cytotoxicity Data_Analysis Data Analysis and Hypothesis Refinement Receptor_Binding->Data_Analysis Anti_Inflammatory->Data_Analysis Cytotoxicity->Data_Analysis Animal_Models Disease Models (e.g., Inflammation, Cancer) Data_Analysis->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Data_Analysis->PK_PD Conclusion Conclusion on Mechanism of Action Animal_Models->Conclusion PK_PD->Conclusion

Caption: General experimental workflow for elucidating the mechanism of action of this compound.

References

4-O-Methylgrifolic Acid: A Research Tool in Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 4-O-Methylgrifolic acid presents itself as a natural compound with potential for scientific exploration. However, detailed public data on its specific biological activities and established research protocols are currently limited. This document aims to provide a comprehensive overview of the existing information on this compound and to contextualize its potential applications by examining its closely related parent compound, grifolic acid.

Physicochemical Properties and Identification

This compound is a farnesylphenol, a class of organic compounds characterized by a phenol ring substituted with a farnesyl group. It has been isolated from the lipophilic fraction of mushrooms such as Polyporus dispansus and the fruiting bodies of the basidiomycete Phellodon niger.

PropertyValue
Molecular Formula C₂₄H₃₄O₄
Molecular Weight 386.52 g/mol
CAS Number 118040-60-1
Synonyms Grifolic acid methyl ether, 2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid

Current State of Research and Potential Applications

As of late 2025, specific biological activity data and detailed experimental protocols for this compound are not extensively documented in peer-reviewed literature. Its primary current use is as a reference standard in analytical chemistry and as a potential candidate for biological screening assays. The compound is commercially available from several chemical suppliers for research purposes.

Given its structural similarity to the more extensively studied grifolic acid , it is hypothesized that this compound may exhibit similar biological properties. Grifolic acid has demonstrated a range of activities, offering potential avenues of investigation for its methylated derivative.

Insights from the Parent Compound: Grifolic Acid

Grifolic acid is a known bioactive compound with several documented effects that could serve as a starting point for investigating this compound. It is important to note that the methylation at the 4-hydroxy position could significantly alter the potency, selectivity, and pharmacokinetic properties of the molecule.

Known Biological Activities of Grifolic Acid

Grifolic acid has been reported to possess the following activities:

  • Anticancer Effects: It can induce apoptosis, cell cycle arrest, autophagy, and senescence in various cancer cell lines.[1]

  • Antimicrobial Properties: It exhibits activity against bacteria and fungi.[1]

  • GPR120 Agonism: Grifolic acid acts as an agonist of the G-protein coupled receptor 120 (GPR120), also known as the free fatty acid receptor 4 (FFAR4).

Potential Signaling Pathways for Investigation

Based on the activity of grifolic acid, a logical starting point for investigating the mechanism of action of this compound would be its effect on the GPR120 signaling pathway. Activation of GPR120 is known to be involved in metabolic regulation and anti-inflammatory responses.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4_O_Methylgrifolic_acid This compound (Hypothesized Ligand) GPR120 GPR120 (FFAR4) 4_O_Methylgrifolic_acid->GPR120 Binds to G_protein Gαq/11 GPR120->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca2_release->Downstream PKC->Downstream

Hypothesized GPR120 signaling pathway for this compound.

Proposed Experimental Protocols (Based on Grifolic Acid Studies)

The following are generalized protocols that would need to be optimized for this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Workflow:

Workflow for an MTT cell viability assay.

Protocol:

  • Cell Plating: Seed cells (e.g., a cancer cell line or a cell line endogenously expressing GPR120) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

GPR120 Activation Assay (Calcium Mobilization)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol:

  • Cell Preparation: Culture cells expressing GPR120 (e.g., HEK293-GPR120) on a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use a fluorescent plate reader with an injection system to add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time to determine the extent of calcium mobilization.

Summary and Future Directions

This compound is a natural product with a chemical structure that suggests potential biological activity. While current research is sparse, its relationship to the well-studied grifolic acid provides a strong rationale for further investigation. Future research should focus on:

  • Screening for Biological Activity: Testing this compound in a broad range of assays, including anticancer, antimicrobial, and anti-inflammatory models.

  • Mechanism of Action Studies: Investigating its effects on key signaling pathways, starting with GPR120.

  • Comparative Studies: Directly comparing the activity of this compound with that of grifolic acid to understand the impact of 4-O-methylation.

As more data becomes available, the utility of this compound as a research tool will become clearer, potentially leading to the development of new therapeutic agents.

References

4-O-Methylgrifolic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-O-Methylgrifolic acid in research settings. While direct experimental data for this compound is limited, this guide synthesizes information from its parent compound, grifolic acid, and structurally related molecules to provide a framework for its investigation.

Commercial Suppliers

This compound (CAS: 118040-60-1) is available from several commercial chemical suppliers. Researchers should always refer to the supplier's certificate of analysis for the most accurate information regarding purity and handling.

SupplierWebsiteNotes
MedChemExpress--INVALID-LINK--Provides the compound for research use.[1]
AChemBlock--INVALID-LINK--Offers the product with 97% purity.[2]
Biorbyt--INVALID-LINK--Lists the compound for research purposes.

Application Notes

Overview: this compound is a derivative of grifolic acid, a natural product known to exhibit biological activity. Based on the activity of its parent compound and other related molecules, this compound is a candidate for investigation in several research areas, including inflammation, metabolic disorders, and oncology.

Mechanism of Action (Hypothesized): The biological activities of this compound have not been fully elucidated. However, based on the known pharmacology of grifolic acid and related compounds, two primary signaling pathways are of interest for investigation:

  • G Protein-Coupled Receptor 120 (GPR120) Agonism: Grifolic acid is a partial agonist of GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[3][4] GPR120 activation is linked to various physiological processes, including the regulation of metabolism and inflammation.[3][5] It is plausible that this compound retains affinity for and activity at GPR120. Activation of GPR120 by long-chain fatty acids has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis.[3]

  • Inhibition of the NF-κB Signaling Pathway: A structurally related compound, 4-O-methylgallic acid, has been demonstrated to possess anti-inflammatory properties by inhibiting the activation of the NF-κB pathway in RAW264.7 macrophage cells. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO). Given the structural similarity, this compound may exert similar anti-inflammatory effects through this pathway.

Potential Applications:

  • Metabolic Disease Research: Due to its potential as a GPR120 agonist, this compound could be investigated for its effects on glucose metabolism, insulin sensitivity, and incretin hormone secretion.

  • Anti-Inflammatory Research: The hypothesized inhibition of the NF-κB pathway makes this compound a candidate for studies on inflammatory processes in various cell types, particularly macrophages.

  • Oncology Research: Grifolic acid has been shown to induce cell death in certain cancer cell lines. Therefore, this compound could be evaluated for its anti-proliferative and cytotoxic effects on various cancer cell lines.

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound.

Protocol 1: In Vitro Anti-Inflammatory Activity Assessment in RAW264.7 Macrophages

This protocol is designed to assess the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.

Materials:

  • This compound

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • MTT or SRB assay kit (for cell viability)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.

  • LPS Stimulation: After a 1-hour pre-treatment with this compound, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (medium with DMSO) and a positive control (LPS only).

  • Nitric Oxide Measurement:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Cell Viability Assay:

    • After collecting the supernatant for the Griess assay, assess the viability of the remaining cells using an MTT or SRB assay according to the manufacturer's protocol to ensure the observed reduction in NO is not due to cytotoxicity.

Protocol 2: Assessment of Anti-Proliferative Activity in Cancer Cell Lines

This protocol describes a method to evaluate the effect of this compound on the proliferation of cancer cells using the Sulforhodamine B (SRB) assay.[6]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, HCT-15 colon cancer)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA)

  • 10 mM Tris base solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 2 x 10^3 cells/well) and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for a defined period (e.g., 48 or 72 hours). Include a vehicle control.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining and Solubilization:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for investigating this compound.

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-O-Methylgrifolic_acid This compound GPR120 GPR120 (FFAR4) 4-O-Methylgrifolic_acid->GPR120 Binds to G_protein Gαq/11 GPR120->G_protein Activates ERK_activation ERK Activation GPR120->ERK_activation Leads to PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion experimental_workflow start Start: Hypothesis Generation prepare_compound Prepare this compound Stock Solution start->prepare_compound treatment Treat Cells with Compound prepare_compound->treatment cell_culture Cell Culture (e.g., RAW264.7 or Cancer Cell Line) cell_culture->treatment assay Perform Biological Assays treatment->assay viability Cell Viability Assay (MTT/SRB) assay->viability anti_inflammatory Anti-inflammatory Assay (Griess Reagent) assay->anti_inflammatory anti_proliferative Anti-proliferative Assay (SRB) assay->anti_proliferative data_analysis Data Analysis and Interpretation viability->data_analysis anti_inflammatory->data_analysis anti_proliferative->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

References

Troubleshooting & Optimization

Technical Support Center: 4-O-Methylgrifolic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of 4-O-Methylgrifolic acid from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a farnesylphenol compound, a type of meroterpenoid. It is a derivative of grifolic acid. The primary natural sources of this compound are mushrooms belonging to the genus Albatrellus, particularly Albatrellus confluens and Albatrellus dispansus.

Q2: What are the key chemical properties of this compound relevant to its extraction?

A2: this compound has the chemical formula C₂₄H₃₄O₄ and a molecular weight of 386.5 g/mol . As a phenolic compound with a long farnesyl chain, it is relatively nonpolar, which dictates the choice of extraction solvents. Its acidic nature, due to the carboxylic acid group, can also be exploited during extraction and purification.

Q3: Which solvents are most effective for extracting this compound?

A3: Based on the extraction of structurally similar compounds like grifolin and neogrifolin from Albatrellus species, polar organic solvents are effective. An 80% aqueous methanol solution is a good starting point.[1] Other solvents such as ethanol, ethyl acetate, and chloroform can also be used, particularly in liquid-liquid partitioning steps to separate compounds based on polarity. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.

Q4: What are the common methods for purifying this compound after initial extraction?

A4: After the initial solvent extraction, a multi-step purification process is typically required. This often involves:

  • Solvent Partitioning: To separate compounds based on their differential solubility in immiscible solvents (e.g., water/ethyl acetate).

  • Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 to separate compounds based on polarity and size.

  • High-Performance Liquid Chromatography (HPLC): Particularly semi-preparative HPLC with a C18 column, is used for final purification to achieve high purity of the target compound.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The compound may not have had enough time or energy to move from the matrix to the solvent. 3. Poor Quality of Fungal Material: The concentration of the target compound can vary depending on the age, storage conditions, and species of the mushroom. 4. Inefficient Cell Disruption: The solvent may not be effectively reaching the intracellular components.1. Solvent Optimization: Experiment with different solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate) and varying water content.[1] 2. Parameter Optimization: Increase extraction time and/or temperature. Consider using assisted extraction techniques like sonication or microwave-assisted extraction to improve efficiency. 3. Material Verification: Ensure the use of properly identified and stored fungal material. Fresh or properly freeze-dried material is often preferred. 4. Improved Grinding: Finely grind the fungal material to increase the surface area for solvent interaction.
Co-extraction of Impurities 1. Solvent Polarity: The chosen solvent may be too broad in its extraction, pulling out a wide range of compounds. 2. Lack of Selective Purification Steps: The purification protocol may not be sufficient to separate the target compound from others with similar properties.1. Solvent System Refinement: After initial extraction, use a series of solvent-solvent partitions with solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate) to selectively remove impurities.[1] 2. Advanced Chromatographic Techniques: Employ multiple column chromatography steps with different stationary and mobile phases. Optimize the HPLC method for better resolution.
Degradation of Target Compound 1. High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation. 2. Exposure to Light or Air: Some phenolic compounds are sensitive to oxidation.1. Temperature Control: Use a rotary evaporator at a controlled, lower temperature (e.g., 40°C) for solvent removal. 2. Inert Atmosphere and Light Protection: Perform extraction and purification steps under dim light and consider using an inert atmosphere (e.g., nitrogen) if degradation is significant.
Difficulty in Final Purification 1. Isomeric Compounds: Co-elution of structurally similar isomers (e.g., grifolic acid) can make separation challenging. 2. Sub-optimal HPLC Conditions: The mobile phase, column, or gradient may not be ideal for separating this compound.1. High-Resolution Chromatography: Utilize a high-resolution semi-preparative HPLC column and optimize the mobile phase gradient for better separation of isomers. 2. Method Development: Systematically vary HPLC parameters such as the organic modifier in the mobile phase, the pH of the aqueous phase, and the gradient slope to achieve baseline separation.

Quantitative Data on Extraction Yields

Specific quantitative yield data for this compound is limited in the available scientific literature. However, data for the closely related and more extensively studied compounds, grifolin and neogrifolin, from Albatrellus species can provide a useful benchmark. The yield of these compounds is influenced by the extraction solvent and the specific mushroom species.

CompoundMushroom SpeciesExtraction SolventReported Yield
Grifolin & NeogrifolinAlbatrellus confluens80% MethanolNot explicitly quantified, but isolated as major components.[1]
Grifolin & NeogrifolinAlbatrellus flettii80% EthanolIdentified as major anti-cell viability compounds.[2]
Total Phenolic ContentGrifola gargalWater23.30% of total extract
Total Phenolic ContentGrifola gargal50% EthanolLower than water extraction

Note: The yields of total phenolic content are not specific to this compound but provide a general indication of extraction efficiency with different solvents.

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound

This protocol is adapted from the successful extraction of grifolin and neogrifolin from Albatrellus confluens.[1]

1. Preparation of Fungal Material:

  • Start with fresh or flash-frozen fruiting bodies of Albatrellus confluens or Albatrellus dispansus.

  • Finely grind the fungal material to a coarse powder using a blender or grinder.

2. Solvent Extraction:

  • Macerate the powdered fungal material in 80% aqueous methanol at a ratio of 1:10 (w/v).

  • Perform the extraction using an ultrasonic bath for 30-60 minutes at room temperature. Repeat this step three times with fresh solvent.

  • Combine the methanolic extracts and filter to remove solid particles.

3. Solvent Evaporation:

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

4. Liquid-Liquid Partitioning:

  • Resuspend the concentrated extract in deionized water.

  • Perform sequential partitioning with solvents of increasing polarity:

    • n-Hexane (to remove nonpolar lipids)

    • Chloroform

    • Ethyl acetate (farnesylphenols are expected to be enriched in this fraction)

    • n-Butanol

  • Collect each fraction separately and evaporate the solvent.

Protocol 2: Chromatographic Purification of this compound

1. Column Chromatography:

  • Subject the ethyl acetate fraction from Protocol 1 to column chromatography on Sephadex LH-20.

  • Elute with a suitable solvent system, such as methanol, to separate fractions based on size and polarity.

  • Monitor the fractions using Thin Layer Chromatography (TLC) and pool fractions containing the compound of interest.

2. Semi-Preparative HPLC:

  • Further purify the enriched fractions using a semi-preparative HPLC system equipped with a C18 column.

  • Use a mobile phase gradient of water (often with a small amount of acid like formic acid to improve peak shape) and acetonitrile or methanol.

  • Monitor the elution profile with a UV detector (around 280 nm for phenolic compounds).

  • Collect the peak corresponding to this compound.

  • Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Visualizations

Extraction_Workflow cluster_preparation Material Preparation cluster_extraction Solvent Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Purification Start Fresh/Frozen Albatrellus spp. Grind Grind to Powder Start->Grind Extract Macerate in 80% Methanol with Sonication Grind->Extract Filter Filter to Remove Solids Extract->Filter Evaporate Evaporate Methanol Filter->Evaporate Partition Resuspend in Water & Partition Evaporate->Partition Hexane n-Hexane Fraction (Lipids) Partition->Hexane nonpolar Chloroform Chloroform Fraction Partition->Chloroform medium polarity EtOAc Ethyl Acetate Fraction (Enriched) Partition->EtOAc target fraction Butanol n-Butanol Fraction Partition->Butanol polar ColumnChrom Sephadex LH-20 Column Chromatography EtOAc->ColumnChrom HPLC Semi-Preparative HPLC (C18) ColumnChrom->HPLC Final Pure this compound HPLC->Final

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Purity Issue Cause1 Extraction Parameters Problem->Cause1 Cause2 Purification Strategy Problem->Cause2 Cause3 Material Quality Problem->Cause3 Sol1 Optimize Solvent, Time, Temp. Cause1->Sol1 Sol2 Refine Chromatography Steps Cause2->Sol2 Sol3 Verify Fungal Material Cause3->Sol3

Caption: Logical relationship for troubleshooting extraction issues.

References

Technical Support Center: 4-O-Methylgrifolic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-O-Methylgrifolic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this fungal secondary metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the purification of this compound?

A1: The primary challenges in purifying this compound, a hydrophobic phenolic lipid, often revolve around:

  • Co-eluting impurities: Structurally similar lipids and other hydrophobic compounds present in the crude extract can be difficult to separate.

  • Low yield: The compound may be present in low concentrations in the initial extract, and losses can occur at each purification step.

  • Compound instability: As a phenolic compound, this compound can be susceptible to oxidation, especially at higher pH and in the presence of light and oxygen.[1][2]

  • Poor peak shape in chromatography: Peak tailing or broadening can occur due to interactions with the stationary phase or issues with the mobile phase.

Q2: What type of impurities should I expect in a crude extract containing this compound?

A2: Crude fungal extracts are complex mixtures.[3][4] Common impurities may include:

  • Other grifolic acid derivatives and related phenolic lipids.

  • Fatty acids and triglycerides.

  • Pigments and other colored compounds.

  • Polar compounds such as sugars and amino acids, which are typically removed in initial extraction steps.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored at -20°C as a solid or in a suitable solvent like DMSO.[5] It is advisable to protect the compound from light and air by storing it under an inert atmosphere (e.g., argon or nitrogen).

Q4: What is a suitable HPLC column for the purification of this compound?

A4: A reversed-phase C18 column is generally a good starting point for the purification of hydrophobic compounds like this compound. For high-resolution separations, columns with a smaller particle size (e.g., 5 µm) are recommended.

Troubleshooting Guides

HPLC Purification Issues

This section provides solutions to common problems encountered during the HPLC purification of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Broadening) - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload.- Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.- Optimize the mobile phase composition (e.g., gradient slope, organic solvent choice).- Reduce the sample injection volume or concentration.
Low Resolution/Co-eluting Peaks - Inadequate separation power of the column.- Unoptimized gradient profile.- Use a column with a different stationary phase (e.g., C30, Phenyl-Hexyl).- Employ a shallower gradient to improve the separation of closely eluting compounds.- Consider using a different organic modifier in the mobile phase (e.g., acetonitrile vs. methanol).
Variable Retention Times - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation.- Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a constant temperature.- Flush the column regularly and check for loss of stationary phase.
Low Recovery/Yield - Irreversible adsorption to the stationary phase.- Degradation of the compound during purification.- Add a competitive agent to the mobile phase if strong adsorption is suspected.- Work at lower temperatures and protect fractions from light.- Ensure the pH of the mobile phase is compatible with the compound's stability. Phenolic compounds can be unstable at high pH.[2][6]
High Backpressure - Blockage in the HPLC system.- Precipitation of the sample in the mobile phase.- Filter all samples and mobile phases before use.- Check for blockages in the guard column, injector, or tubing.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

Experimental Protocols

General Protocol for Reversed-Phase HPLC Purification of this compound

This protocol provides a starting point for the purification of this compound from a semi-purified fungal extract. Optimization will be required based on the specific sample matrix and HPLC system.

  • Sample Preparation:

    • Dissolve the semi-purified extract in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 70% B to 100% B over 30 minutes is a reasonable starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm and 280 nm).

    • Injection Volume: 10-100 µL, depending on the sample concentration.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest.

    • Analyze the collected fractions by a secondary method (e.g., LC-MS) to confirm the presence and purity of this compound.

  • Post-Purification:

    • Pool the pure fractions.

    • Evaporate the solvent under reduced pressure.

    • Store the purified compound under appropriate conditions (-20°C, protected from light and air).

Visualizations

Experimental Workflow for Purification

experimental_workflow start Crude Fungal Extract step1 Solvent Partitioning start->step1 Initial Cleanup step2 Flash Chromatography step1->step2 Fractionation step3 Reversed-Phase HPLC step2->step3 High-Resolution Purification end Pure this compound step3->end Isolation

Caption: A generalized experimental workflow for the purification of this compound.

Hypothetical Signaling Pathway of Action

Given that this compound is a phenolic lipid, a plausible biological activity is the modulation of inflammatory pathways, for instance, through the inhibition of pro-inflammatory enzymes. The following diagram illustrates a hypothetical mechanism of action.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor enzyme Pro-inflammatory Enzyme (e.g., COX-2) receptor->enzyme Activation stimulus Inflammatory Stimulus stimulus->receptor compound This compound compound->enzyme Inhibition mediators Pro-inflammatory Mediators (e.g., Prostaglandins) enzyme->mediators Production response Inflammatory Response mediators->response

References

Technical Support Center: Resolving HPLC Peaks for 4-O-Methylgrifolic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomers of 4-O-Methylgrifolic acid using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue: Poor or No Resolution of Isomer Peaks

Poor resolution or complete co-elution is a common challenge when separating isomers due to their similar physicochemical properties.[1][2] Below is a systematic approach to troubleshoot and improve peak separation.

1. Optimize the Stationary Phase (Column)

The choice of HPLC column is critical for isomer separation. Standard C18 columns, which separate primarily based on hydrophobicity, may not be sufficient.[1]

  • Strategy: Switch to a column with alternative selectivity.

    • Phenyl-Hexyl or Pentafluorophenyl (PFP) columns: These are highly recommended for aromatic positional isomers as they offer additional separation mechanisms like π-π interactions.[1]

    • Chiral Stationary Phases (CSPs): If dealing with enantiomers or diastereomers, a CSP is essential.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for natural products.[2]

    • Smaller Particle Size Columns: Columns packed with smaller particles can increase efficiency and improve resolution, though they may lead to higher backpressure.[3]

2. Adjust the Mobile Phase Composition

The mobile phase composition significantly influences selectivity.

  • Strategy 1: Screen Organic Modifiers. If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve separation.[1]

  • Strategy 2: Adjust Mobile Phase pH. Since this compound is a carboxylic acid, controlling the pH is crucial. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will suppress the ionization of the carboxylic acid group, leading to more consistent retention and improved peak shape.[2]

  • Strategy 3: Optimize Gradient Slope. For gradient elution, a steep gradient may not provide enough time for isomers to separate.[1] If isomers are eluting close together, try a shallower gradient around the elution point.[1]

3. Modify Chromatographic Conditions

  • Strategy 1: Optimize Temperature. Column temperature affects both viscosity and the thermodynamics of interactions between the analytes and the stationary phase.[2][4]

    • Lowering the temperature can sometimes increase resolution by enhancing differential interactions.[1][4]

    • Increasing the temperature can alter selectivity and may also improve peak shape and reduce run time.[1][3] It is recommended to perform a temperature screening study (e.g., 25°C, 35°C, 45°C).[1]

  • Strategy 2: Adjust Flow Rate. Lowering the flow rate can increase separation efficiency and improve resolution, but it will also increase the analysis time.[2][4]

Experimental Protocols

General Protocol for Method Development

This protocol provides a starting point for developing a robust HPLC method for separating this compound isomers.

  • Column Selection:

    • For positional isomers, start with a Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[1]

    • For stereoisomers, screen polysaccharide-based chiral columns (e.g., CHIRALPAK® series).[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Mobile Phase C: 0.1% Formic Acid in Methanol.

  • Initial Screening:

    • Perform scouting runs with both Acetonitrile and Methanol as the organic modifier (Mobile Phase B and C) using a broad gradient (e.g., 5% to 95% organic over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV, wavelength to be determined based on the UV spectrum of this compound.

  • Method Optimization:

    • Based on the screening runs, select the organic modifier that provides the best initial separation.

    • Develop a targeted, shallower gradient around the percentage of organic modifier where the isomers elute.[1] For example, if elution occurs between 40% and 50% acetonitrile, design a gradient from 35% to 55% over a longer time.

    • If resolution is still insufficient, optimize the column temperature.[1]

Data Presentation

Table 1: Influence of HPLC Parameters on Isomer Resolution

ParameterChangePotential Effect on ResolutionConsiderations
Stationary Phase Switch from C18 to Phenyl-Hexyl/PFPIncreased resolution for positional isomersOffers alternative selectivity (π-π interactions).[1]
Switch to a Chiral Stationary Phase (CSP)Enables separation of enantiomersNecessary for chiral compounds.[2]
Mobile Phase Change organic modifier (ACN vs. MeOH)Can significantly alter selectivity and resolutionMethanol and acetonitrile have different solvent properties.[1]
Add acidic modifier (e.g., 0.1% Formic Acid)Improved peak shape and reproducibility for acidic analytesSuppresses ionization of carboxylic acid.[2]
Decrease gradient slopeIncreased resolutionLonger run time.[1]
Temperature DecreaseMay increase resolutionCan increase backpressure and run time.[1][4]
IncreaseMay change selectivity and improve efficiencyRisk of analyte degradation at high temperatures.[1][3]
Flow Rate DecreaseIncreased resolutionLonger run time.[2][4]

Mandatory Visualizations

TroubleshootingWorkflow cluster_column Stationary Phase Optimization cluster_mobile Mobile Phase Optimization cluster_conditions Condition Optimization start Start: Poor Peak Resolution col_select Select Column with Alternative Selectivity (e.g., Phenyl-Hexyl, PFP) start->col_select Positional Isomers? chiral_select Use Chiral Stationary Phase (CSP) for Stereoisomers start->chiral_select Stereoisomers? mp_screen Screen Organic Modifier (Acetonitrile vs. Methanol) col_select->mp_screen chiral_select->mp_screen mp_ph Adjust pH with Acidic Modifier (e.g., 0.1% FA) mp_screen->mp_ph mp_grad Optimize Gradient Slope (make it shallower) mp_ph->mp_grad temp_opt Optimize Column Temperature mp_grad->temp_opt flow_opt Adjust Flow Rate temp_opt->flow_opt end_good Resolution Achieved (Rs > 1.5) flow_opt->end_good

Caption: Troubleshooting workflow for improving HPLC peak resolution.

LogicalRelationships cluster_params Adjustable HPLC Parameters cluster_factors Chromatographic Factors column Column Chemistry selectivity Selectivity (α) column->selectivity mobile_phase Mobile Phase mobile_phase->selectivity retention Retention (k) mobile_phase->retention temperature Temperature efficiency Efficiency (N) temperature->efficiency temperature->selectivity flow_rate Flow Rate flow_rate->efficiency resolution Peak Resolution (Rs) efficiency->resolution selectivity->resolution retention->resolution

Caption: Relationship between HPLC parameters and peak resolution.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound isomer peaks tailing?

A: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase.[2]

  • Solution 1: Add an acidic modifier (e.g., 0.1% formic acid or TFA) to your mobile phase to suppress the ionization of the carboxylic acid group.

  • Solution 2: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[1]

  • Solution 3: Reduce the sample concentration or injection volume to avoid column overload.[2]

Q2: I am using a gradient, but my retention times are shifting between runs. What could be the cause?

A: Fluctuating retention times in gradient HPLC can be due to several factors:

  • Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.

  • Mobile Phase Preparation: Ensure mobile phases are prepared fresh and degassed properly. Inconsistent mobile phase composition can lead to shifts in retention.

  • Temperature Fluctuations: Use a column oven to maintain a constant and consistent temperature, as temperature changes can affect retention times.[2]

  • Pump Performance: Check for leaks in the pump or fittings, as this can lead to inaccurate gradient formation.[5]

Q3: Can I use the same method for both positional and stereoisomers of this compound?

A: It is unlikely that the same method will be optimal for both.

  • Positional Isomers (e.g., different methylation positions on the grifolic acid backbone) can often be separated on achiral columns with high selectivity, such as Phenyl-Hexyl or PFP phases.[1]

  • Stereoisomers (enantiomers or diastereomers) require a chiral environment for separation. This is typically achieved using a Chiral Stationary Phase (CSP).[2] While diastereomers can sometimes be separated on achiral columns, enantiomers require a chiral selector.

Q4: What is a good starting point for sample preparation of this compound from a fungal extract?

A: For fungal secondary metabolites, a common approach is liquid-liquid extraction.

  • Extraction: Extract the fungal culture or mycelia with a solvent like ethyl acetate.[6]

  • Dissolution: After evaporating the extraction solvent, dissolve the residue in a solvent compatible with your initial HPLC mobile phase (e.g., methanol or acetonitrile/water mixture).

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could clog the column.[4]

References

4-O-Methylgrifolic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 4-O-Methylgrifolic acid. The information is based on general best practices for handling chemical compounds, as specific stability data for this compound is limited in publicly available resources.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: How should I handle this compound in the laboratory?

Standard laboratory safety protocols should be observed. This includes working in a well-ventilated area or under a chemical fume hood. Personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn to avoid skin and eye contact.[1] Avoid generating dust or aerosols.

Q3: Is this compound sensitive to light or moisture?

Many complex organic compounds are sensitive to light and moisture, which can lead to degradation.[1] It is best practice to assume sensitivity and protect the compound from these elements. Store it in an opaque or amber vial and in a desiccated environment. The safety data sheet for a similar compound notes that it is moisture-sensitive.

Q4: What solvents are suitable for dissolving this compound?

The choice of solvent will depend on the experimental application. For stock solutions, it is crucial to use high-purity, anhydrous solvents. The stability of the compound in different solvents should be experimentally verified, especially if the solution is to be stored for any length of time.

Storage and Handling Recommendations Summary

ConditionRecommendationRationale
Temperature -20°C for long-term storage.To minimize degradation over time.
Light Store in an amber or opaque vial.[1]To prevent light-induced degradation.
Moisture Keep in a tightly sealed container with a desiccant.[1]To prevent hydrolysis and other moisture-related degradation.
Air Consider storing under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.
Handling Use appropriate PPE (gloves, safety glasses, lab coat). Work in a well-ventilated area.[1]To ensure personnel safety and prevent contamination.

Troubleshooting Guide

Issue: I am seeing a loss of activity or inconsistent results in my experiments.

  • Possible Cause 1: Compound Degradation.

    • Solution: Your compound may have degraded due to improper storage or handling. It is recommended to use a fresh vial of the compound or to re-purify the existing stock if possible. To confirm degradation, you can use analytical techniques such as HPLC-MS or NMR to check the purity of your sample.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles.

    • Solution: If you are using a stock solution, repeated freeze-thaw cycles can lead to degradation. Aliquot your stock solution into smaller, single-use vials to minimize the number of times the main stock is thawed.

  • Possible Cause 3: Instability in Solvent.

    • Solution: The compound may not be stable in the solvent you are using for an extended period. Prepare fresh solutions for each experiment. If you need to store solutions, perform a small-scale stability study by storing an aliquot for a specific time and re-analyzing its purity.

Issue: The appearance of the compound has changed (e.g., color change, clumping).

  • Possible Cause: Contamination or Degradation.

    • Solution: A change in the physical appearance of the compound is a strong indicator of degradation or contamination. Do not use the compound for your experiments. It is safer to use a new, unopened vial.

Experimental Workflow for Stability Assessment

For researchers needing to determine the stability of this compound under their specific experimental conditions, the following workflow is recommended.

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of This compound in relevant solvents temp Temperature (e.g., -20°C, 4°C, RT, 40°C) prep->temp Expose to light Light Exposure (Light vs. Dark) prep->light Expose to ph pH (Acidic, Neutral, Basic) prep->ph Expose to analytical Analyze samples at time points (t=0, 24h, 48h, etc.) using HPLC, LC-MS, or NMR temp->analytical light->analytical ph->analytical eval Compare results to t=0 to determine degradation and identify degradants analytical->eval

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Cell-Based Assays for 4-O-Methylgrifolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-O-Methylgrifolic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell-based assay conditions for this compound. Given the limited specific data on this compound, much of the guidance is based on the known biological activities of its parent compound, grifolic acid, and general best practices for handling highly lipophilic molecules.

I. Compound Characteristics

This compound is a derivative of grifolic acid, a natural product isolated from the mushroom Albatrellus confluens. A critical consideration for its use in cell-based assays is its high lipophilicity.

PropertyValueSource
Molecular FormulaC₂₄H₃₄O₄PubChem
Molecular Weight386.52 g/mol PubChem
Predicted XLogP37.6PubChem

This high predicted XLogP3 value indicates very low water solubility, which is a primary source of challenges in designing and executing cell-based assays.

II. FAQs: Quick Answers to Common Questions

Q1: What is the expected biological activity of this compound?

A1: While direct studies on this compound are limited, its parent compound, grifolic acid, is known to be an agonist of the free fatty acid receptor (FFAR4/GPR120)[1][2]. Grifolic acid has been shown to induce cytotoxicity in various cancer cell lines and macrophages[1][3][4]. It can cause loss of mitochondrial membrane potential and inhibit ATP production[3][4]. Therefore, it is reasonable to hypothesize that this compound may exhibit similar cytotoxic and anti-inflammatory or immunomodulatory activities.

Q2: Which cell lines are recommended for testing this compound?

A2: Based on the activity of grifolic acid, the following cell lines are suggested starting points:

  • RAW264.7 (murine macrophages): To investigate effects on inflammation and macrophage viability[1][4].

  • Cancer cell lines: A panel of cancer cell lines, such as those from colon (e.g., SW-480, HT-29), cervical (e.g., HeLa), or breast cancer, could be used to assess cytotoxic or anti-proliferative effects[3].

  • Cells expressing FFAR4/GPR120: To specifically investigate receptor-mediated effects.

Q3: How should I dissolve this compound?

A3: Due to its high lipophilicity, this compound will not be soluble in aqueous media. The recommended solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

Q4: What is the maximum final DMSO concentration I can use in my cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. It is crucial to include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) in all experiments to account for any solvent-induced effects.

III. Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Compound Precipitation in Culture Medium - Exceeding the solubility limit of the compound in the medium. - High final concentration of the compound.- Optimize Solubilization: Ensure the DMSO stock is fully dissolved before diluting into the medium. Perform serial dilutions in medium, vortexing or mixing well between each step. - Reduce Final Concentration: Test a lower concentration range of this compound. - Use a Carrier: Consider using a carrier like bovine serum albumin (BSA) in the culture medium to improve solubility.
High Variability Between Replicates - Inconsistent compound delivery due to poor solubility. - Uneven cell seeding. - Edge effects in the microplate.- Improve Compound Delivery: Pre-mix the compound in the medium thoroughly before adding to the cells. - Optimize Cell Seeding: Ensure a single-cell suspension and use a calibrated multichannel pipette for seeding. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell settling. - Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or medium.
No Observed Biological Effect - Insufficient compound concentration reaching the cells. - The chosen cell line is not sensitive to the compound. - Inappropriate assay endpoint. - Compound degradation.- Increase Bioavailability: Test higher concentrations, but be mindful of solubility limits. Consider alternative delivery methods such as nanoemulsions if precipitation is an issue. - Screen Multiple Cell Lines: Test a panel of cell lines with varying sensitivities. - Select Appropriate Readouts: Based on the known activity of grifolic acid, consider assays for cytotoxicity (MTT, LDH), apoptosis (caspase activity, Annexin V staining), mitochondrial membrane potential (e.g., JC-1), or ATP levels. - Check Compound Stability: Prepare fresh dilutions for each experiment.
High Background Signal in Assay - Compound interference with the assay chemistry. - Cell stress or death due to high DMSO concentration.- Run Compound-Only Controls: Include wells with the compound in medium but without cells to check for direct interference with the assay reagents. - Optimize DMSO Concentration: Perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your cell line.

IV. Experimental Protocols

A. Protocol for Determining Optimal Seeding Density
  • Cell Preparation: Culture cells to ~80% confluency. Harvest and perform a cell count.

  • Seeding: In a 96-well plate, seed cells at a range of densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well) in a final volume of 100 µL of culture medium.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At each time point, perform a cell viability assay (e.g., MTT or resazurin).

  • Analysis: Plot cell density versus absorbance/fluorescence. The optimal seeding density will be in the exponential growth phase at the end of the planned experiment duration.

B. Protocol for a Standard Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of medium and incubate for 24 hours.

  • Compound Preparation: Prepare a 2X concentration series of this compound in culture medium from a 10 mM DMSO stock. Include a vehicle control (medium with the highest DMSO concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Treatment: Remove the old medium and add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Incubation: Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

V. Visualizations

A. Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare 4-O-Methylgrifolic Acid Dilutions treat_cells Treat Cells with Compound compound_prep->treat_cells incubate1 Incubate 24h seed_cells->incubate1 incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

B. Potential Signaling Pathway of Grifolic Acid

Based on available literature, this diagram illustrates a potential mechanism of action for grifolic acid, which may be relevant for its 4-O-methylated derivative.

G cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus GPR120 FFAR4/GPR120 ERK ERK GPR120->ERK Ca_ion Ca²⁺ Influx GPR120->Ca_ion MMP Loss of Mitochondrial Membrane Potential ATP Decreased ATP Production MMP->ATP Cell_Death Apoptosis / Necrosis ATP->Cell_Death Grifolic_Acid Grifolic Acid Grifolic_Acid->GPR120 Agonist Grifolic_Acid->MMP GPR120-independent?

Caption: Potential signaling pathways of grifolic acid.

This technical support center provides a starting point for optimizing your cell-based assays with this compound. Due to the limited specific data for this compound, a systematic approach to optimizing parameters such as cell density, compound concentration, and solvent effects is critical for obtaining reliable and reproducible results.

References

Technical Support Center: 4-O-Methylgrifolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-O-Methylgrifolic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis Overview: The synthesis of this compound typically involves two key stages: the farnesylation of a suitable aromatic precursor to form grifolic acid, followed by the selective O-methylation of the phenolic hydroxyl group.

Stage 1: Grifolic Acid Synthesis via Farnesylation of Orsellinic Acid

Q1: I am having trouble with the farnesylation of orsellinic acid. What are the common issues?

A1: The farnesylation of orsellinic acid to produce grifolic acid can be challenging. Common problems include low yields, side product formation, and difficulty in purification. Here are some troubleshooting tips:

  • Low Yield:

    • Reagent Quality: Ensure the farnesyl bromide is fresh and has not degraded. It is advisable to use it immediately after purchase or synthesize it fresh. The orsellinic acid should be pure and dry.

    • Reaction Conditions: The choice of base and solvent is critical. A non-nucleophilic base, such as potassium carbonate, is often preferred to minimize side reactions. Anhydrous acetone or acetonitrile are suitable solvents. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Temperature Control: The reaction temperature should be carefully controlled. Running the reaction at room temperature or slightly elevated temperatures (40-50°C) can improve the rate, but excessive heat can lead to decomposition.

  • Side Product Formation:

    • C-alkylation vs. O-alkylation: While C-alkylation is the desired pathway, O-alkylation of the phenolic hydroxyl or the carboxylic acid can occur. Using a less polar, aprotic solvent can favor C-alkylation.

    • Poly-farnesylation: To avoid the addition of multiple farnesyl groups, use a stoichiometric amount or a slight excess of farnesyl bromide relative to orsellinic acid.

  • Purification Difficulties:

    • Chromatography: Column chromatography on silica gel is typically required to separate grifolic acid from unreacted starting materials and side products. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.

Stage 2: Selective O-Methylation of Grifolic Acid

Q2: My O-methylation of grifolic acid is not working efficiently. What should I check?

A2: The selective O-methylation of the phenolic hydroxyl group in grifolic acid requires careful control to avoid methylation of the carboxylic acid.

  • Incomplete Reaction:

    • Methylating Agent: Dimethyl sulfate (DMS) is a powerful methylating agent, but it is also highly toxic and must be handled with extreme care. Dimethyl carbonate (DMC) is a greener and safer alternative, though it may require more forcing conditions. Ensure the methylating agent is not expired.

    • Base: Anhydrous potassium carbonate is a common and effective base for this reaction. It should be finely powdered and dried before use to ensure maximum activity.

    • Solvent: Anhydrous acetone or DMF are suitable solvents. Ensure the solvent is completely dry, as water can hydrolyze the methylating agent and deactivate the phenoxide.

    • Reaction Time and Temperature: The reaction may require heating (refluxing in acetone) for several hours to go to completion. Monitor the reaction progress by TLC.

  • Formation of Methyl Ester (Side Product):

    • Reaction Conditions: To favor O-methylation over esterification of the carboxylic acid, it is crucial to use a non-nucleophilic base like potassium carbonate. Stronger, more nucleophilic bases can deprotonate the carboxylic acid, leading to the formation of the methyl ester. Using a stoichiometric amount of the methylating agent is also recommended.

    • Work-up: If methyl ester formation is observed, it can sometimes be hydrolyzed back to the carboxylic acid under mild basic conditions, followed by re-acidification. However, this may also risk demethylation of the desired product.

Q3: How do I purify the final product, this compound?

A3: Purification of this compound typically involves an aqueous work-up followed by chromatography.

  • Work-up Procedure:

    • After the reaction is complete, the solvent is typically removed under reduced pressure.

    • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with a dilute acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with brine.

    • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

  • Chromatographic Purification:

    • Column chromatography on silica gel is usually necessary to obtain highly pure this compound. A gradient of hexane and ethyl acetate is a common eluent system.

Experimental Protocols

Protocol 1: Synthesis of Grifolic Acid
  • Reaction Setup: To a solution of orsellinic acid (1.0 eq) in anhydrous acetone, add finely powdered anhydrous potassium carbonate (2.5 eq).

  • Addition of Farnesyl Bromide: Add farnesyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Work-up: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford grifolic acid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: To a solution of grifolic acid (1.0 eq) in anhydrous acetone, add finely powdered anhydrous potassium carbonate (3.0 eq).

  • Addition of Methylating Agent: Add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature under an inert atmosphere. Caution: Dimethyl sulfate is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture, filter off the solids, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

ParameterGrifolic Acid SynthesisThis compound Synthesis
Starting Material Orsellinic Acid, Farnesyl BromideGrifolic Acid, Dimethyl Sulfate
Base K₂CO₃K₂CO₃
Solvent AcetoneAcetone
Typical Yield 40-60%70-85%
Reaction Temperature Room TemperatureReflux
Reaction Time 24-48 hours4-6 hours

Characterization Data for this compound (Predicted)

Technique Expected Data
¹H NMR (CDCl₃) δ (ppm): ~11-12 (1H, s, COOH), 6.5-7.0 (2H, m, Ar-H), 5.0-5.3 (2H, m, vinyl H), 3.8-3.9 (3H, s, OCH₃), 3.3-3.5 (2H, d, Ar-CH₂), 1.9-2.2 (8H, m, allylic CH₂), 1.6-1.8 (9H, s, vinyl CH₃), 1.5-1.6 (3H, s, Ar-CH₃).
¹³C NMR (CDCl₃) δ (ppm): ~175 (COOH), 160-165 (Ar-C-O), 140-145 (Ar-C), 130-135 (C=C), 120-125 (C=C), 110-120 (Ar-C-H), 55-60 (OCH₃), 30-40 (CH₂), 20-30 (CH₂), 15-25 (CH₃).
Mass Spectrometry [M-H]⁻ calculated for C₂₄H₃₃O₄⁻: 385.2384, found: 385.23xx.

Visualizations

SynthesisWorkflow cluster_0 Stage 1: Farnesylation cluster_1 Stage 2: O-Methylation Orsellinic_Acid Orsellinic Acid Grifolic_Acid Grifolic Acid Orsellinic_Acid->Grifolic_Acid K₂CO₃, Acetone Farnesyl_Bromide Farnesyl Bromide Farnesyl_Bromide->Grifolic_Acid K₂CO₃, Acetone Final_Product This compound Grifolic_Acid->Final_Product K₂CO₃, Acetone Methylating_Agent Dimethyl Sulfate / Dimethyl Carbonate Methylating_Agent->Final_Product K₂CO₃, Acetone

Caption: Overall synthetic workflow for this compound.

MethylationMechanism Grifolic_Acid Grifolic Acid (Ar-OH) Phenoxide Phenoxide Intermediate (Ar-O⁻) Grifolic_Acid->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide Product This compound (Ar-OCH₃) Phenoxide->Product SN2 Attack DMS Dimethyl Sulfate (CH₃)₂SO₄ DMS->Product Byproduct KHSO₄ + K(CH₃SO₄)

Caption: Simplified mechanism of O-methylation.

TroubleshootingTree Start Low Yield in Methylation Step Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Observed? Start->Side_Products Check_Reagents Check Reagent Purity (Grifolic Acid, DMS, K₂CO₃) Check_Base Ensure K₂CO₃ is Dry and Finely Powdered Check_Reagents->Check_Base Check_Conditions Verify Anhydrous Conditions Check_Temp_Time Optimize Temperature and Reaction Time Check_Conditions->Check_Temp_Time Increase_Time_Temp Increase Reflux Time or Temperature Check_Temp_Time->Increase_Time_Temp Incomplete_Reaction->Check_Reagents Yes Incomplete_Reaction->Check_Conditions Yes Analyze_Side_Products Analyze by NMR/MS (e.g., for methyl ester) Side_Products->Analyze_Side_Products Yes Modify_Stoichiometry Adjust Reagent Stoichiometry Analyze_Side_Products->Modify_Stoichiometry

Caption: Troubleshooting decision tree for the O-methylation step.

minimizing degradation of 4-O-Methylgrifolic acid during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 4-O-Methylgrifolic acid during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a meroterpenoid, a natural product with a chemical structure that includes both a phenolic and a terpenoid component. Its IUPAC name is 2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid. Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₂₄H₃₄O₄
Molecular Weight386.5 g/mol
AppearanceExpected to be a solid
SolubilityLikely soluble in organic solvents like methanol, ethanol, and acetone.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

As a phenolic and terpenoid compound, this compound is susceptible to degradation from several factors:

  • High Temperatures: Thermal degradation is a significant concern. High temperatures can lead to oxidation, decarboxylation, and other decomposition reactions.

  • Extreme pH: Both highly acidic and alkaline conditions can cause degradation. Phenolic compounds, in particular, can be unstable at high pH[1][2].

  • Light Exposure: Photodegradation can occur, especially with prolonged exposure to UV light[1].

  • Oxidation: The presence of oxygen can lead to oxidative degradation of both the phenolic ring and the terpene chain. This can be accelerated by heat, light, and the presence of metal ions.

Q3: Which solvents are recommended for the extraction of this compound?

The choice of solvent is crucial for both extraction efficiency and stability. Based on the extraction of similar compounds from fungal sources, the following solvents are recommended:

  • Methanol and Ethanol: These polar organic solvents are effective at extracting phenolic compounds. A study on Grifola gargal showed that ethanol provided a high extraction yield[3]. Aqueous mixtures (e.g., 70-80% ethanol or methanol) can also be very effective.

  • Acetone: Another suitable solvent for phenolic compounds.

  • Ethyl Acetate: Can be used for selective extraction.

  • Hexane: Useful for initial defatting of the source material to remove nonpolar compounds before extracting the more polar this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Inefficient cell lysis: The solvent may not be effectively penetrating the fungal cell walls. 2. Inappropriate solvent polarity: The chosen solvent may not be optimal for solubilizing the target compound. 3. Insufficient extraction time or temperature: The extraction conditions may not be sufficient to extract the compound fully. 4. Degradation of the compound: See "Evidence of Compound Degradation" below.1. Pre-treatment of the fungal material: Consider freeze-drying and grinding the material to a fine powder to increase the surface area. 2. Solvent optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures). A 70:30 (v/v) ethanol-water mixture has been shown to be effective for extracting compounds from Grifola species[3]. 3. Optimize extraction parameters: Systematically vary the extraction time and temperature. Start with shorter times and lower temperatures to minimize degradation.
Evidence of Compound Degradation (e.g., discoloration of extract, presence of unexpected peaks in chromatography) 1. High temperature: The extraction temperature may be too high, causing thermal degradation. 2. Extreme pH: The pH of the extraction solvent or the sample itself may be causing hydrolysis or other degradative reactions. 3. Light exposure: The sample may have been exposed to excessive light. 4. Oxidation: The compound may be oxidizing due to exposure to air.1. Lower the extraction temperature: Perform extractions at room temperature or even on ice. If heating is necessary, use the lowest effective temperature for the shortest possible time. 2. Control pH: Maintain a neutral or slightly acidic pH (around 5-6) during extraction and storage. Avoid strongly alkaline conditions[1][2]. 3. Protect from light: Work in a dimly lit area or use amber glassware to protect the sample from light. 4. Minimize oxygen exposure: Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). Adding an antioxidant like ascorbic acid to the extraction solvent can also be beneficial.
Co-extraction of Impurities 1. Solvent is too non-polar or too polar: The solvent may be extracting a wide range of compounds in addition to the target molecule. 2. Complex starting material: The fungal source naturally contains a wide variety of other metabolites.1. Sequential extraction: Start with a non-polar solvent like hexane to remove lipids and other non-polar impurities. Then, extract the defatted material with a more polar solvent (e.g., ethanol) to isolate the this compound. 2. Solid-phase extraction (SPE): Use SPE cartridges to clean up the crude extract. A C18 cartridge can be used to retain the compound of interest while washing away more polar impurities. The compound can then be eluted with a less polar solvent.

Experimental Protocols

Note: As there is limited specific data for this compound, the following protocols are based on best practices for the extraction of similar phenolic and terpenoid compounds from fungal sources. Optimization will be necessary.

Protocol 1: General Solvent Extraction of this compound from Fungal Material
  • Sample Preparation:

    • Freeze-dry the fungal material (e.g., Grifola frondosa) to remove water.

    • Grind the dried material into a fine powder using a blender or mill.

  • Extraction:

    • Weigh 10 g of the powdered fungal material and place it in a flask.

    • Add 100 mL of 80% ethanol (v/v in water).

    • Stir the mixture at room temperature (25°C) for 24 hours, protected from light.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction of the residue two more times with fresh solvent.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like column chromatography on silica gel or preparative HPLC.

Protocol 2: Stability Indicating HPLC Method for Analysis

A stability-indicating HPLC method is crucial to separate the intact this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid to improve peak shape and maintain a stable acidic pH).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely around 280 nm for the phenolic chromophore).

  • Column Temperature: 30°C.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products and ensure they are well-separated from the main peak[4][5][6].

Visualizations

Logical Workflow for Minimizing Degradation

Workflow to Minimize Degradation of this compound cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_degradation Workflow to Minimize Degradation of this compound Start Start: Fungal Material FreezeDry Freeze-Drying Start->FreezeDry Grind Grinding to Fine Powder FreezeDry->Grind Extraction Solvent Extraction (e.g., 80% Ethanol) Grind->Extraction Control Control Degradation Factors: - Low Temperature (e.g., 25°C) - Protect from Light - Inert Atmosphere (Optional) Extraction->Control Filtration Filtration Extraction->Filtration Degradation Degradation Products Control->Degradation Minimizes Concentration Rotary Evaporation (<40°C) Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis HPLC Analysis Purification->Analysis

Caption: A logical workflow for the extraction of this compound, highlighting key control points to minimize degradation.

Potential Degradation Pathways

Potential Degradation Pathways of this compound cluster_main cluster_pathways cluster_products Potential Degradation Pathways of this compound MGA This compound Oxidation Oxidation (Heat, Light, O2) MGA->Oxidation Hydrolysis Hydrolysis (Strong Acid/Base) MGA->Hydrolysis Decarboxylation Decarboxylation (High Heat) MGA->Decarboxylation OxidizedProducts Oxidized Products (Quinones, Epoxides) Oxidation->OxidizedProducts HydrolyzedProducts Hydrolyzed Products Hydrolysis->HydrolyzedProducts DecarboxylatedProduct Decarboxylated Product Decarboxylation->DecarboxylatedProduct

Caption: A diagram illustrating the potential degradation pathways for this compound under various stress conditions.

References

dealing with matrix effects in 4-O-Methylgrifolic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-O-Methylgrifolic acid. The following sections address common challenges related to matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, undetected compounds in the sample matrix.[1][2] This phenomenon can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of this compound.[1] In electrospray ionization (ESI), common in LC-MS, matrix components can compete with the analyte for access to the droplet surface for gas-phase emission or alter the physical properties of the droplets, such as surface tension and viscosity.[2]

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A2: A common method to quantitatively assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of an analyte spiked into a blank matrix extract (Set B) with the peak area of the analyte in a neat solution (Set A) at the same concentration. The matrix factor (MF) is calculated as:

  • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

The percentage matrix effect can be calculated as (MF - 1) x 100% .

Qualitatively, the post-column infusion technique can be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[4]

Q3: What are the primary strategies to minimize or compensate for matrix effects when quantifying this compound?

A3: There are three main strategies to address matrix effects:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components from the sample before analysis.[5] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) can be optimized to selectively isolate this compound.[5]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components can mitigate their impact on ionization.[4]

  • Compensation through Calibration Strategies: When matrix effects cannot be eliminated, their impact can be compensated for by using appropriate calibration methods. The most effective approach is the use of a stable isotope-labeled internal standard (SIL-IS).[4][6] Other methods include matrix-matched calibration and the standard addition method.[6]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound? If not, what are the alternatives?

A4: Currently, a commercially available stable isotope-labeled internal standard for this compound is not readily found in supplier catalogs. In the absence of a dedicated SIL-IS, several alternatives can be considered:

  • Use of an Analog Internal Standard: A structurally similar compound that co-elutes with this compound and exhibits similar ionization behavior can be used. However, it may not perfectly compensate for matrix effects.

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is representative of the study samples. This approach can be effective but requires a consistent and analyte-free source of blank matrix.[6]

  • Standard Addition: Each sample is divided into several aliquots, and known amounts of this compound are added to all but one aliquot. This method is accurate for correcting matrix effects in individual samples but is labor-intensive.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of results Inconsistent matrix effects between samples.- Implement a more robust sample preparation method (e.g., switch from PPT to SPE).- Use a stable isotope-labeled internal standard if available, or a carefully validated analog IS.- Employ matrix-matched calibration.
Low analyte recovery Inefficient extraction of this compound from the matrix.- Optimize the pH of the extraction solvent.- Evaluate different LLE solvents or SPE sorbents.- Increase extraction time or use agitation methods like sonication.
Significant ion suppression observed Co-elution of phospholipids or other endogenous matrix components.- Incorporate a phospholipid removal step in your sample preparation (e.g., using specific SPE cartridges).- Modify the chromatographic gradient to better separate the analyte from the suppression zone.- Dilute the sample, if sensitivity allows, to reduce the concentration of interfering components.[3]
Analyte peak splitting or tailing Interaction of this compound with active sites in the LC system or co-eluting interferences.- Use a different LC column with alternative chemistry.- Adjust the mobile phase pH or ionic strength.- Ensure thorough cleaning of the LC system and guard column.
Inaccurate quantification with external calibration Uncompensated matrix effects.- Switch to a more appropriate calibration strategy such as matrix-matched calibration or standard addition.- The use of a SIL-IS is highly recommended as the gold standard for compensating for matrix effects.[8]

Quantitative Data Summary

The following tables present representative data for the quantification of organic acids and fungal metabolites in biological matrices, illustrating the impact of matrix effects and the effectiveness of different compensation strategies. Note: Data for this compound is not specifically available in the literature; therefore, data from similar analytes are presented as a reference.

Table 1: Representative Matrix Effect and Recovery Data for Fungal Metabolites in Animal Feed [9]

Analyte ClassMatrixApparent Recovery (%)Extraction Efficiency (%)Signal Suppression/Enhancement (%)
Fungal MetabolitesCompound Feed51 - 7284 - 97Suppression is the main cause for deviation
Fungal MetabolitesSingle Feed Ingredients60 - 14084 - 97Suppression is the main cause for deviation

Table 2: Comparison of Apparent Recoveries with and without Stable Isotope-Labeled Internal Standards for Mycotoxins in Maize [8]

AnalyteApparent Recovery without SIL-IS (%)Apparent Recovery with SIL-IS (%)
Mycotoxin AVariable, often < 70% or > 130%88 - 105
Mycotoxin BVariable, often < 70% or > 130%88 - 105
Mycotoxin CVariable, often < 70% or > 130%88 - 105

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the initial mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix sample using the developed sample preparation method. Spike the analytical standard of this compound into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analytical standard of this compound into a blank biological matrix sample before the extraction process at the same concentration as Set A.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • RE (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) x 100

Protocol 2: General Liquid-Liquid Extraction (LLE) for Fungal Secondary Metabolites

  • To 1 mL of biological sample (e.g., plasma, urine), add an appropriate internal standard.

  • Add 100 µL of formic acid to acidify the sample.

  • Add 3 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Workflow_for_Matrix_Effect_Evaluation Workflow for Matrix Effect Evaluation and Compensation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation and Decision start Biological Sample spike_pre Spike with this compound start->spike_pre blank_matrix Blank Matrix extraction Sample Extraction (LLE, SPE, or PPT) blank_matrix->extraction spike_pre->extraction spike_post Spike with this compound extraction->spike_post final_extract Final Extract for Analysis spike_post->final_extract lcms LC-MS/MS Analysis final_extract->lcms neat_solution Neat Standard Solution neat_solution->lcms calc_mf Calculate Matrix Factor (MF) lcms->calc_mf decision Is MF close to 1? calc_mf->decision compensate Implement Compensation Strategy (SIL-IS, Matrix-Matched Cal., Standard Addition) decision->compensate No proceed Proceed with Quantification decision->proceed Yes compensate->proceed

Caption: Workflow for evaluating and compensating for matrix effects.

Compensation_Strategy_Decision_Tree Decision Tree for Matrix Effect Compensation Strategy q1 Is a validated SIL-IS available? a1_yes Use SIL-IS (Gold Standard) q1->a1_yes Yes q2 Is a consistent source of blank matrix available? q1->q2 No a2_yes Use Matrix-Matched Calibration q2->a2_yes Yes q3 Is sample throughput a major concern? q2->q3 No a3_no Use Standard Addition Method q3->a3_no No a3_yes Re-evaluate sample prep and chromatography to minimize matrix effects q3->a3_yes Yes

References

Technical Support Center: Chromatographic Analysis of 4-O-Methylgrifolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 4-O-Methylgrifolic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC and UHPLC analysis of this and related phenolic acid compounds.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor Resolution or Co-elution of Peaks

Q: I am observing poor resolution between my this compound peak and other components in my sample. How can I improve the separation?

A: Poor resolution is a common issue that can often be resolved by systematically adjusting your chromatographic parameters. Here are several strategies to improve the separation of your analyte:

  • Optimize Mobile Phase Composition:

    • Organic Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of this compound, potentially improving its separation from less retained impurities.[1] Conversely, for very strongly retained impurities, a gradient elution with a progressively increasing organic solvent concentration might be necessary.

    • Mobile Phase pH: this compound is an acidic compound. Adjusting the pH of the aqueous portion of your mobile phase can significantly impact its retention and peak shape.[1][2] Using a mobile phase with a pH below the pKa of the carboxylic acid group (typically around pH 2.5-3.5 for phenolic acids) will suppress its ionization, leading to increased retention and often sharper peaks on a C18 column. An acidic modifier like formic acid or phosphoric acid is commonly used.[3]

  • Adjust Flow Rate: Lowering the flow rate can enhance separation efficiency, providing more time for the analyte to interact with the stationary phase.[3][4] However, this will also increase the analysis time.

  • Column Temperature: Decreasing the column temperature will generally increase retention and can improve resolution, although it may also lead to broader peaks and higher backpressure.[4][5] Conversely, increasing the temperature can improve efficiency and reduce analysis time, but may not always enhance resolution.[5] It is crucial to operate within the stable temperature range for your column and analyte.

  • Change Stationary Phase: If optimizing the mobile phase does not provide adequate resolution, consider a different column chemistry.[1] While C18 is a common starting point, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for aromatic and phenolic compounds.

Issue 2: Peak Tailing

Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.[2] For an acidic compound like this compound, common causes include:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, causing tailing.[2][6]

    • Solution: Use a low pH mobile phase (e.g., pH 2.5-3.0) to suppress the ionization of the silanol groups.[2] Employing a modern, high-purity silica column (Type B) or an end-capped column can also minimize these interactions.[2]

  • Metal Contamination: Trace metal ions in the sample, mobile phase, or from the HPLC system (e.g., stainless steel frits and tubing) can chelate with phenolic acids, leading to peak tailing.

    • Solution: Use a mobile phase containing a small amount of a chelating agent, such as EDTA, or use a metal-free or bio-inert HPLC system and columns.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[6]

    • Solution: Dilute your sample or reduce the injection volume.[6]

Issue 3: Retention Time Instability

Q: The retention time for this compound is shifting between injections or across a sequence. What should I check?

A: Inconsistent retention times can compromise the reliability of your analytical method. The following are common causes and their solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis, especially when using a new mobile phase or after a gradient elution.

    • Solution: Ensure you are flushing the column with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in pH or solvent ratios, can lead to shifts in retention time.

    • Solution: Prepare the mobile phase carefully and consistently. Premixing the aqueous and organic components can provide better stability than online mixing, especially for isocratic methods.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause fluctuations in the flow rate and mobile phase composition, leading to unstable retention times.

    • Solution: Regularly maintain your HPLC pump and check for pressure fluctuations.

  • Column Temperature Fluctuations: A non-thermostatted or poorly controlled column compartment can lead to retention time drift.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: For a phenolic acid like this compound, a reversed-phase HPLC method is a suitable starting point. Below is a table summarizing typical starting conditions.

ParameterRecommended Starting Condition
Column C18, 2.1-4.6 mm I.D., 50-150 mm length, <5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid (pH ~2.5-3.0)
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a 5-10 minute scouting gradient from 5% to 95% B
Flow Rate 0.2 - 1.0 mL/min (depending on column I.D.)
Column Temp. 25 - 40 °C
Detection UV, approximately 270-280 nm (based on phenolic structure)
Injection Vol. 1 - 10 µL

Q2: How should I prepare my sample for analysis?

A2: Proper sample preparation is crucial for accurate and reproducible results and for protecting your HPLC column.[7] A general workflow includes:

  • Extraction: If this compound is in a complex matrix (e.g., natural product extract, biological fluid), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[4]

  • Dissolution: Dissolve the extracted sample in a solvent that is compatible with the initial mobile phase. Ideally, the sample solvent should be weaker than the mobile phase to ensure good peak shape.

  • Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or HPLC system.[6][7]

Q3: When should I consider using UHPLC instead of HPLC?

A3: Ultra-high-performance liquid chromatography (UHPLC) uses columns with smaller particle sizes (< 2 µm) and operates at higher pressures than conventional HPLC.[8] Consider switching to UHPLC when you need:

  • Higher Resolution: To separate this compound from closely eluting impurities.

  • Faster Analysis Times: UHPLC can significantly shorten run times without sacrificing resolution.

  • Higher Sensitivity: The sharper peaks produced by UHPLC can lead to better detection limits.

Visualizations

Below are diagrams illustrating key workflows and decision-making processes in chromatography.

G Troubleshooting Poor Resolution start Poor Resolution Observed q1 Is peak shape acceptable? start->q1 a1_yes Optimize Mobile Phase q1->a1_yes Yes a1_no Address Peak Tailing/Fronting (See Issue 2) q1->a1_no No q2 Is retention time appropriate? a1_yes->q2 a2_yes Fine-tune Gradient Slope q2->a2_yes Yes a2_no Adjust Organic Solvent % q2->a2_no No q3 Resolution still inadequate? a2_yes->q3 a2_no->q3 a3_yes Consider Alternative Column Chemistry (e.g., Phenyl-Hexyl) q3->a3_yes Yes a3_no Method Optimized q3->a3_no No

Caption: A decision tree for troubleshooting poor peak resolution.

G General HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing extraction Extraction (LLE/SPE) dissolution Dissolution in appropriate solvent extraction->dissolution filtration Filtration (0.22/0.45 µm) dissolution->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection UV/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: A standard workflow for HPLC sample analysis.

References

method refinement for consistent 4-O-Methylgrifolic acid results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to ensure consistent and reliable results when working with 4-O-Methylgrifolic acid. The following sections address common issues encountered during extraction, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound from its natural source?

A1: The choice of solvent will depend on the source matrix. However, for acidic natural products like this compound, a common starting point is a moderately polar organic solvent such as ethyl acetate or a mixture of dichloromethane and methanol. It is crucial to perform small-scale pilot extractions with a few different solvent systems to determine the optimal conditions for your specific material.

Q2: How can I improve the yield of purified this compound?

A2: Low yields can result from several factors. Consider the following:

  • Extraction Efficiency: Ensure the raw material is finely ground to maximize surface area for extraction. Multiple extraction cycles with fresh solvent can also improve yield.

  • pH Adjustment: During liquid-liquid extraction, ensure the pH of the aqueous phase is adjusted appropriately to either protonate (for extraction into an organic solvent) or deprotonate (for extraction into an aqueous base) the carboxylic acid group.

  • Degradation: this compound may be sensitive to heat or prolonged exposure to strong acids or bases. Minimize exposure to harsh conditions.

Q3: My purified this compound shows impurities in the final analysis. What are the likely sources of contamination?

A3: Contamination can be introduced at various stages.[1] Common sources include:

  • Incomplete Separation: Closely related acidic compounds may co-elute during chromatography.

  • Solvent Impurities: Use high-purity solvents for all steps.

  • Cross-Contamination: Ensure all glassware and equipment are thoroughly cleaned between experiments.

Q4: What are the recommended storage conditions for this compound?

A4: While specific stability data is limited, as a general guideline for organic acids, store the purified compound in a cool, dark, and dry place. For long-term storage, consider keeping it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Troubleshooting Guides

Extraction and Purification Issues
Problem Possible Cause Suggested Solution
Low Extraction Yield Inefficient extraction from the source material.- Grind the source material to a fine powder. - Increase the solvent-to-solid ratio. - Perform multiple extractions on the same batch of material.
Degradation of the target compound during extraction.- Use milder extraction conditions (e.g., lower temperature). - Reduce the extraction time.
Emulsion Formation during Liquid-Liquid Extraction High concentration of surfactants or particulate matter.- Add a small amount of brine (saturated NaCl solution). - Centrifuge the mixture to break the emulsion. - Filter the entire mixture through a bed of celite.
Poor Separation during Column Chromatography Inappropriate stationary or mobile phase.- Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. - Consider using a different stationary phase (e.g., reversed-phase silica if normal phase is not effective).
Column overloading.- Reduce the amount of crude extract loaded onto the column.
Co-elution of Impurities Similar polarity of impurities and the target compound.- Use a shallower solvent gradient during chromatography. - Consider a different chromatographic technique (e.g., preparative HPLC).
Analytical (HPLC) Issues
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Column overload.- Dilute the sample.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.[2]
Column degradation.- Flush the column with a strong solvent or replace the column.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.[3]- Prepare fresh mobile phase daily and ensure it is well-mixed.[3] - Check the HPLC pump for leaks or bubbles.[3]
Temperature fluctuations.- Use a column oven to maintain a constant temperature.[3]
Ghost Peaks Contamination in the injection system or mobile phase.- Run a blank gradient to identify the source of contamination. - Clean the autosampler and injection port.[4]
Carryover from a previous injection.- Inject a blank solvent after a concentrated sample.

Experimental Protocols

General Protocol for Extraction and Purification

This protocol is a general guideline and should be optimized for your specific starting material.

  • Extraction:

    • Grind the dried source material to a fine powder.

    • Suspend the powder in a suitable organic solvent (e.g., ethyl acetate) at a 1:10 solid-to-solvent ratio (w/v).

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in an organic solvent (e.g., diethyl ether).

    • Extract the organic solution with an aqueous base (e.g., 5% sodium bicarbonate solution). Acidic compounds will move to the aqueous layer.

    • Separate the aqueous layer and acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~2.

    • Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield an enriched acidic fraction.

  • Column Chromatography:

    • Prepare a silica gel column in a non-polar solvent (e.g., hexane).

    • Dissolve the enriched acidic fraction in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent.

General Protocol for HPLC Analysis
  • Sample Preparation:

    • Accurately weigh a small amount of purified this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 210-280 nm).

    • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Source Material extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base column_chromatography Column Chromatography acid_base->column_chromatography pure_compound Pure this compound column_chromatography->pure_compound hplc HPLC Analysis pure_compound->hplc results Consistent Results hplc->results

Caption: General experimental workflow for the isolation and analysis of this compound.

troubleshooting_logic cluster_synthesis Synthesis/Extraction Issues cluster_analysis_issues Analytical Issues start Inconsistent Results low_yield Low Yield? start->low_yield Check Yield impure_product Impure Product? start->impure_product Check Purity bad_peaks Poor Peak Shape? start->bad_peaks Check Chromatography rt_shift Retention Time Shift? start->rt_shift Check Chromatography node_extraction Optimize Extraction low_yield->node_extraction node_degradation Check for Degradation low_yield->node_degradation node_purification Refine Purification impure_product->node_purification node_mobile_phase Adjust Mobile Phase pH bad_peaks->node_mobile_phase node_column_health Check Column Health bad_peaks->node_column_health node_conditions Stabilize Temp/Flow rt_shift->node_conditions hypothetical_pathway compound This compound (Hypothetical Agonist) receptor Peroxisome Proliferator-Activated Receptor (PPARγ) compound->receptor Binds to and activates gene_expression Target Gene Expression (e.g., related to lipid metabolism) receptor->gene_expression Regulates response Cellular Response (e.g., Adipogenesis, Anti-inflammatory effects) gene_expression->response

References

avoiding common pitfalls in farnesyl phenol research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to assist researchers, scientists, and drug development professionals in navigating the complexities of farnesyl phenol research. Our goal is to help you avoid common pitfalls and accelerate your scientific discoveries.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of farnesyl phenols.

Synthesis & Purification

Q1: My farnesyl phenol synthesis is resulting in a low yield and multiple side products. What are the common causes and how can I optimize the reaction?

A1: Low yields and the formation of side products in farnesyl phenol synthesis are common challenges. Here are some potential causes and troubleshooting steps:

  • Reaction Conditions: Phenolic hydroxyl groups can be sensitive. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of solvent and temperature is also critical; optimization may be required for each specific farnesyl phenol derivative.[1]

  • Protecting Groups: The phenolic hydroxyl group may require protection to prevent unwanted side reactions. Choose a protecting group that is stable under the reaction conditions and can be easily removed without affecting the farnesyl moiety.

  • Reagent Purity: The purity of starting materials, particularly farnesyl bromide or other farnesylating agents, is crucial. Impurities can lead to a variety of side products.

  • Catalyst Selection: For catalyzed reactions, the choice and amount of catalyst can significantly impact yield and selectivity. Consider screening different catalysts and optimizing the catalyst loading.

Q2: I am having difficulty purifying my farnesyl phenol using column chromatography. The compound seems to be streaking or I'm getting poor separation.

A2: Purification of farnesyl phenols by chromatography can be challenging due to their lipophilic nature. Here are some tips:

  • Solvent System Optimization: A systematic approach to optimizing the solvent system for your column is essential. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) is an invaluable tool for quickly screening different solvent systems.

  • Choice of Stationary Phase: While silica gel is commonly used, other stationary phases like alumina or reverse-phase C18 silica may provide better separation depending on the specific properties of your farnesyl phenol.[2]

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not exceeding the capacity of your column. It's often better to run multiple smaller columns than one overloaded large column.

  • HPLC as an Alternative: For high-purity requirements or difficult separations, High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[3][4][5] A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.

Biological Assays

Q3: I am observing inconsistent results in my cell-based assays with farnesyl phenols. What could be the issue?

A3: Inconsistent results in cell-based assays are a frequent problem. Consider the following factors:

  • Solubility: Farnesyl phenols are often poorly soluble in aqueous media.[6] Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium. Precipitation of the compound will lead to inaccurate concentrations and variable results. It is advisable to check for precipitate under a microscope after adding the compound to the media.

  • Stability in Culture Medium: Phenolic compounds can be unstable in cell culture media, leading to degradation over the course of an experiment.[7] It is crucial to assess the stability of your specific farnesyl phenol in the media under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by incubating the compound in media for different time points and then analyzing its concentration by HPLC.

  • Cell Seeding and Health: Ensure consistent cell seeding density and that the cells are healthy and in the exponential growth phase. Stressed or unhealthy cells can respond differently to treatment.[8]

  • Edge Effects in Multi-well Plates: In 96-well or 384-well plates, the outer wells are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile media or PBS.[8]

Q4: My farnesyl phenol shows high background signal or appears to interfere with my antioxidant assay (e.g., DPPH). How can I troubleshoot this?

A4: Interference in antioxidant assays is a known issue for phenolic compounds.

  • Color Interference: Some farnesyl phenols may have inherent color that can interfere with colorimetric assays like the DPPH assay. Always run a control with your compound in the absence of the radical to measure its intrinsic absorbance at the detection wavelength.[6][9][10][11]

  • Reaction Kinetics: The reaction of your farnesyl phenol with the radical may have different kinetics than the standard (e.g., Trolox). It is important to perform a time-course experiment to determine the optimal incubation time for your compound.

  • Mechanism of Action: The DPPH assay primarily measures the ability of a compound to donate a hydrogen atom. Your farnesyl phenol might have other antioxidant mechanisms that are not efficiently captured by this assay. Consider using multiple antioxidant assays that rely on different mechanisms (e.g., ABTS, ORAC) to get a more complete picture of its antioxidant potential.[12]

Quantitative Data

The following tables summarize key quantitative data for various farnesyl phenols from published literature.

Table 1: Cytotoxicity of Farnesyl Phenolic Compounds against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Ganoderic Acid JcHL-60 (Leukemia)8.30[7]
Ganoderiol EMCF-7 (Breast Cancer)6.35[7]
Farnesyl-O-acetylhydroquinoneB16F10 (Melanoma)2.5[13]
Farnesyl-O-acetylhydroquinoneHL-60 (Leukemia)-[13]
Farnesyl-O-acetylhydroquinoneDU145 (Prostate Cancer)-[13]
Farnesyl-O-acetylhydroquinonePC-3 (Prostate Cancer)-[13]
Farnesyl-O-acetylhydroquinoneLNCaP (Prostate Cancer)-[13]
Farnesyl-O-acetylhydroquinoneCaco-2 (Colon Cancer)-[13][14]
Farnesyl-O-acetylhydroquinoneA549 (Lung Cancer)-[13][14]
Geranyl-O-acetylhydroquinoneB16F10 (Melanoma)5.1[13]
Ganosinensol EU2OS (Osteosarcoma)65.2[15]
Ganosinensol ESW620 (Colorectal Carcinoma)78.9[15]
Ganosinensol EES-2 (Ovarian Carcinoma)95.3[15]
Ganosinensol FU2OS (Osteosarcoma)71.4[15]
Ganosinensol FSW620 (Colorectal Carcinoma)85.1[15]
Ganosinensol FES-2 (Ovarian Carcinoma)101.2[15]

Table 2: Binding Affinity of Farnesyl Phenolic Compounds

CompoundTargetBinding Affinity (mfScore)Reference
Ganosinensols E-JMTH1-163.4 to -215.1[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in farnesyl phenol research.

Protocol 1: General Procedure for DPPH Radical Scavenging Assay

This protocol outlines the steps for assessing the antioxidant activity of farnesyl phenols using the DPPH assay.[6][9][10][11]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test farnesyl phenol compound

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of your farnesyl phenol compound in a suitable solvent (e.g., DMSO, methanol).

    • Prepare a series of dilutions of your stock solution to obtain a range of concentrations to be tested.

    • Prepare a stock solution and a series of dilutions of the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of your sample or standard solutions to the wells.

    • For the blank, add 100 µL of the solvent used to dissolve the samples.

    • For a compound control, add 100 µL of your sample to 100 µL of the solvent (without DPPH) to measure any intrinsic absorbance.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation:

    • Correct the absorbance of the sample wells by subtracting the absorbance of the compound control.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_blank - Abs_sample_corrected) / Abs_blank] * 100

Protocol 2: Assessment of Farnesyl Phenol Stability in Cell Culture Media

This protocol is designed to determine the stability of a farnesyl phenol compound in cell culture medium over time.

Materials:

  • Test farnesyl phenol compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with serum

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate solvents for HPLC analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of your farnesyl phenol in a suitable solvent (e.g., DMSO).

    • Spike the cell culture medium with your farnesyl phenol to the desired final concentration. Ensure the final concentration of the solvent is non-toxic to cells (typically <0.5%).

  • Incubation:

    • Aliquot the medium containing the farnesyl phenol into sterile tubes.

    • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • Sample Preparation for HPLC:

    • Immediately after removing from the incubator, stop any potential degradation by, for example, adding an equal volume of cold acetonitrile to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Analyze the concentration of the farnesyl phenol by measuring the peak area at its characteristic wavelength.

  • Data Analysis:

    • Plot the concentration of the farnesyl phenol as a function of time.

    • Calculate the half-life (t1/2) of the compound in the cell culture medium.

Visualizations

The following diagrams illustrate key concepts and workflows in farnesyl phenol research.

Experimental_Workflow_for_Farnesyl_Phenol_Screening cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Farnesyl Phenol Derivatives Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Solubility Solubility & Stability Assessment Characterization->Solubility Lead Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT, CCK8) Solubility->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH, ABTS) Solubility->Antioxidant Signaling Signaling Pathway Analysis (e.g., Western Blot) Cytotoxicity->Signaling Active Compounds Antioxidant->Signaling Binding Protein Binding Assay Signaling->Binding InVivo In Vivo Studies Signaling->InVivo Binding->InVivo MAPK_Signaling_Pathway_Inhibition cluster_pathway MAPK Signaling Pathway FP Farnesyl Phenol Ras Ras FP->Ras Inhibition Raf Raf FP->Raf Potential Inhibition Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Inflammation Inflammation Cell Proliferation TranscriptionFactors->Inflammation

References

Validation & Comparative

Validating the Biological Activity of 4-O-Methylgrifolic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylgrifolic acid is a derivative of grifolic acid, a natural compound known for its diverse biological activities, including anticancer and anti-inflammatory effects. Due to the limited availability of published data on this compound, this guide provides a framework for validating its biological activity. This is achieved by comparing its potential performance with its well-characterized parent compound, grifolic acid, and other established drugs such as the selective COX-2 inhibitor, Celecoxib, and the non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The experimental protocols and comparative data presented herein serve as a benchmark for researchers seeking to elucidate the therapeutic potential of this compound.

Comparative Analysis of Biological Activity

To objectively assess the biological activity of this compound, a direct comparison of its cytotoxic and anti-inflammatory effects with grifolic acid and standard reference compounds is essential. The following table summarizes the reported 50% inhibitory concentration (IC50) values for these compounds against various cancer cell lines and in inflammatory assays.

CompoundBiological ActivityCell Line/AssayIC50 Value
Grifolic Acid CytotoxicityA549 (Lung Carcinoma)25.8 µM
HeLa (Cervical Cancer)28.7 µM
HepG2 (Liver Cancer)33.4 µM
PC-3 (Prostate Cancer)22.1 µM
Anti-inflammatoryNO Inhibition (RAW 264.7)16.9 µM
Celecoxib Anti-inflammatoryCOX-2 Inhibition0.04 µM
Indomethacin Anti-inflammatoryNO Inhibition (RAW 264.7)35.8 µM

Table 1: Comparative IC50 Values for Cytotoxicity and Anti-inflammatory Activity. This table provides a baseline for evaluating the potency of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Cytotoxicity Assessment: MTT Assay

This assay determines the concentration at which a compound reduces the viability of a cell population by 50%.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, HepG2, PC-3) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound, grifolic acid, and a vehicle control. Incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells per well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound, grifolic acid, Celecoxib, or Indomethacin for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC50 value.

NF-κB Signaling Pathway Analysis: Luciferase Reporter Assay

This assay determines if a compound inhibits the NF-κB signaling pathway, a crucial regulator of inflammation.

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the TNF-α-only treated cells.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the experimental design and potential mechanism of action, the following diagrams are provided.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) p65_p50 p65/p50 IkBa->p65_p50 Degradation & Release p65 p65 p50 p50 DNA DNA p65_p50->DNA Translocation Genes Pro-inflammatory Gene Transcription DNA->Genes Binds to κB sites

Caption: The NF-κB signaling pathway, a potential target for this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis & Comparison cluster_2 Phase 3: Lead Candidate Progression Cytotoxicity Cytotoxicity Assays (MTT on Cancer Cell Lines) IC50 Calculate IC50 Values Cytotoxicity->IC50 AntiInflammatory Anti-inflammatory Assays (NO Inhibition in RAW 264.7) AntiInflammatory->IC50 Pathway Mechanism of Action (NF-κB Luciferase Assay) Pathway->IC50 Compare Compare with Grifolic Acid & Positive Controls IC50->Compare InVivo In Vivo Animal Models Compare->InVivo If Promising Tox Toxicology Studies InVivo->Tox

Caption: Experimental workflow for validating this compound's bioactivity.

Comparative Analysis of Carbonic Anhydrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of 4-O-Methylgrifolic acid in the context of carbonic anhydrase inhibition is not feasible at this time due to a lack of scientific evidence demonstrating its activity as a carbonic anhydrase inhibitor. Extensive searches of available scientific literature and databases did not yield any studies or data to support this claim. Therefore, a direct comparison with other carbonic anhydrase inhibitors, including quantitative data and experimental protocols, cannot be provided for this compound.

This guide will instead provide a detailed comparison of well-established carbonic anhydrase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals working in this field.

Overview of Carbonic Anhydrase and its Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of these enzymes can have therapeutic effects in a range of conditions.[2]

Carbonic anhydrase inhibitors (CAIs) are a class of drugs that target and inhibit the activity of CA enzymes.[3] By doing so, they can reduce the production of aqueous humor in the eye, decrease the formation of cerebrospinal fluid, and promote the excretion of bicarbonate by the kidneys.[2][3] These actions make them useful in the treatment of glaucoma, idiopathic intracranial hypertension, altitude sickness, certain types of epilepsy, and as diuretics.[2][3][4][5][6]

Comparison of Prominent Carbonic Anhydrase Inhibitors

The following table provides a comparative summary of several widely used carbonic anhydrase inhibitors.

InhibitorChemical ClassPrimary Therapeutic UsesKey Characteristics
Acetazolamide SulfonamideGlaucoma, altitude sickness, epilepsy, edema[3][4][6]A systemic inhibitor with broad-spectrum activity against various CA isoforms.[7]
Dorzolamide SulfonamideGlaucoma[4]A topical inhibitor with high selectivity for CA-II, the primary isoform in the eye.
Brinzolamide SulfonamideGlaucoma[4]Another topical inhibitor with high selectivity for CA-II.
Methazolamide SulfonamideGlaucoma[3][6]A systemic inhibitor with a longer half-life than acetazolamide.
Dichlorphenamide SulfonamideGlaucoma, primary periodic paralysis[3]A potent systemic inhibitor.

Quantitative Comparison of Inhibitory Potency (IC50 Values)

The inhibitory potency of a compound is often expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTarget IsozymeIC50 (nM)Reference
EthoxzolamideCA II90[8]
AcetazolamideCA II800[8]

Note: IC50 values can vary depending on the specific experimental conditions and the CA isozyme being tested.

Experimental Protocols for Carbonic Anhydrase Inhibition Assays

The following provides a generalized protocol for a common in vitro assay to determine the inhibitory activity of a compound against carbonic anhydrase.

Maren Assay (CO2 Hydration Assay)

This stopped-flow spectrophotometric assay is a widely used method to measure the catalytic activity of carbonic anhydrase.[9]

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The time it takes for the pH of a buffer solution to drop by a specific unit in the presence of the enzyme and an inhibitor is measured and compared to the uncatalyzed and enzyme-catalyzed rates.

Materials:

  • Stopped-flow spectrophotometer[9]

  • Purified carbonic anhydrase isozyme

  • Buffer solution (e.g., Tris-SO4)

  • Phenol red as a pH indicator[9]

  • CO2-saturated water

  • Test inhibitor compound

Procedure:

  • Reagent Preparation: Prepare buffer solutions with the pH indicator. Prepare a stock solution of the purified CA enzyme and the test inhibitor at various concentrations.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

  • Measurement of Uncatalyzed Rate: Mix the CO2-saturated water with the buffer solution and record the time required for the pH to drop by a set value.

  • Measurement of Catalyzed Rate: Pre-incubate the CA enzyme with the buffer solution, then rapidly mix with the CO2-saturated water and record the time for the same pH drop.

  • Measurement of Inhibited Rate: Pre-incubate the CA enzyme with the test inhibitor at various concentrations in the buffer solution. Mix with the CO2-saturated water and record the time for the pH drop.

  • Data Analysis: The inhibitory activity is calculated from the rates of the catalyzed and inhibited reactions. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visual Representations

General Mechanism of Action of Carbonic Anhydrase Inhibitors

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Pathway cluster_2 Physiological Outcome CO2 CO₂ CA Carbonic Anhydrase (CA) CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ CA->H2CO3 Catalysis Blocked_CA Inactive CA HCO3 HCO₃⁻ H2CO3->HCO3 H H⁺ H2CO3->H Inhibitor CA Inhibitor Inhibitor->CA Binds to Active Site Reduced_Products Decreased Production of HCO₃⁻ and H⁺ Therapeutic_Effect Therapeutic Effect (e.g., Reduced Intraocular Pressure) Reduced_Products->Therapeutic_Effect

Caption: Mechanism of carbonic anhydrase inhibition.

Experimental Workflow for Screening CA Inhibitors

G A Prepare Reagents: Enzyme, Buffer, Substrate, Inhibitor B Perform Uncatalyzed Control Reaction A->B C Perform Enzyme-Catalyzed Control Reaction A->C D Perform Inhibited Reactions (Varying Inhibitor Concentrations) A->D E Measure Reaction Rates (e.g., Spectrophotometrically) B->E C->E D->E F Calculate Percent Inhibition E->F G Determine IC50 Value F->G

Caption: General workflow for screening carbonic anhydrase inhibitors.

References

Comparative Analysis of 4-O-Methylgrifolic Acid and Grifolic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-O-Methylgrifolic acid and grifolic acid, focusing on their roles as modulators of the free fatty acid receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120). This document summarizes key experimental findings, presents quantitative data in a clear format, and details the methodologies of the cited experiments.

Introduction

Grifolic acid, a natural compound isolated from the mushroom Albatrellus confluens, and its derivative, this compound (also known as grifolic acid methyl ether), have garnered interest for their pharmacological activities. Both compounds are recognized as agonists of GPR120, a receptor implicated in metabolic regulation, inflammation, and cancer.[1][2] While grifolic acid has been more extensively studied, this guide aims to consolidate the available data for both molecules to facilitate a comparative understanding of their potential as therapeutic agents.

Comparative Biological Activity

Both grifolic acid and this compound are classified as partial agonists of GPR120.[1][2] They have been shown to activate GPR120-mediated signaling pathways, such as the activation of extracellular signal-regulated kinase (ERK) and intracellular calcium mobilization.[2] However, studies suggest they are less efficacious in activating GPR120 compared to endogenous ligands like α-linolenic acid (ALA).[1] In fact, they have been observed to inhibit the ALA-induced activation of ERK and calcium response in cells expressing GPR120.[2]

Grifolic acid has demonstrated a range of biological effects, including the induction of apoptosis in cancer cells and macrophages. This cytotoxic activity is linked to the disruption of mitochondrial function, characterized by a loss of mitochondrial membrane potential and a decrease in cellular ATP production.[3][4] Interestingly, some studies suggest that the cytotoxic effects of grifolic acid may be independent of GPR120 activation.[3][5] Additionally, grifolic acid exhibits anti-inflammatory and antimicrobial properties.

Information on the specific biological activities of this compound is less abundant. However, its role as a GPR120 agonist suggests it may share some of the metabolic and anti-inflammatory regulatory functions attributed to this receptor. One study has indicated its potential to inhibit lysophosphatidic acid (LPA)-induced proliferation in prostate cancer cells, though with a significantly lower potency compared to other synthetic GPR120 agonists.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of grifolic acid and this compound. The lack of direct comparative studies is a notable gap in the current literature.

CompoundAssayCell LineParameterValueReference
Grifolic AcidInhibition of LPA-induced proliferationDU145 (prostate cancer)IC₅₀5.7 µM[6]
Grifolic AcidInduction of cell deathGH3 (pituitary adenoma)IC₅₀ (at 24h)4.25 µmol/L[4]
Grifolic AcidInhibition of NO generationRAW 264.7 (macrophage)IC₅₀--
This compoundGPR120 activation-EC₅₀Not Available-
This compoundInhibition of proliferation-IC₅₀Not Available-

Signaling Pathways and Mechanisms of Action

Grifolic acid and this compound exert their effects primarily through the GPR120 signaling pathway. Upon activation by an agonist, GPR120 can initiate several downstream signaling cascades.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Grifolic Acid / This compound GPR120 GPR120/FFAR4 Ligand->GPR120 binds Gq/11 Gαq/11 GPR120->Gq/11 activates Anti_inflammatory Anti-inflammatory Effects GPR120->Anti_inflammatory β-arrestin-2 pathway PLC Phospholipase C Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC activates ERK ERK Activation PKC->ERK Metabolic_regulation Metabolic Regulation ERK->Metabolic_regulation

Caption: GPR120 signaling cascade initiated by grifolic acid or this compound.

The cytotoxic effects of grifolic acid, particularly its impact on mitochondria, may also involve GPR120-independent mechanisms.

Grifolic_Acid_Cytotoxicity Grifolic_Acid Grifolic Acid Mitochondrion Mitochondrion Grifolic_Acid->Mitochondrion MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss ATP_Decrease Decreased ATP Production MMP_Loss->ATP_Decrease Apoptosis Apoptosis ATP_Decrease->Apoptosis

Caption: Proposed mechanism of grifolic acid-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of grifolic acid or this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

This assay measures the disruption of mitochondrial membrane potential, a key indicator of early apoptosis.

  • Cell Treatment: Treat cells with the compounds as described in the cell viability assay.

  • JC-1 Staining: After treatment, incubate the cells with 10 µg/mL JC-1 staining solution for 20 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. Red fluorescence (J-aggregates) indicates healthy mitochondria with high MMP, while green fluorescence (JC-1 monomers) indicates damaged mitochondria with low MMP.

  • Data Analysis: The ratio of red to green fluorescence is used to quantify the change in MMP.

Cellular ATP Level Measurement

This protocol quantifies the intracellular ATP levels, reflecting the energetic state of the cells.

  • Cell Treatment: Treat cells with the compounds for the desired duration.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • ATP Assay: Use a commercial ATP assay kit (e.g., luciferase-based) according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the ATP levels to the total protein concentration of each sample and express as a percentage of the untreated control.

Conclusion

Grifolic acid and this compound are both partial agonists of GPR120, with grifolic acid demonstrating additional cytotoxic effects through mitochondrial-dependent pathways that may be independent of GPR120. While grifolic acid has been the subject of more extensive research, the pharmacological profile of this compound remains less characterized. A significant limitation in the current understanding is the lack of direct comparative studies providing quantitative measures of their relative potencies in various biological assays. Future research should focus on head-to-head comparisons of these two compounds to better elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative Analysis of 4-O-Methylgrifolic Acid and Its Analogs from Diverse Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-O-Methylgrifolic acid and its related compounds, a group of bioactive secondary metabolites primarily isolated from fungi of the genus Albatrellus. While direct comparative studies on this compound from different fungal species are limited in publicly available literature, this document synthesizes existing data on its presence, along with its precursor grifolic acid and other derivatives like grifolin and neogrifolin, across various fungal sources. The guide details their biological activities and outlines the experimental protocols for their extraction, purification, and characterization.

Quantitative Data Summary

Direct quantitative yields of this compound from different fungal species are not extensively reported. However, data on the isolation of its parent compound, grifolic acid, and other derivatives provide valuable comparative insights. The following table summarizes the known fungal sources and reported compounds. It is important to note that the yields of these compounds can be influenced by factors such as the geographic origin of the fungus and the specific extraction and purification methods employed[1].

Fungal SpeciesCompound IsolatedReported Yield/ConcentrationReference
Albatrellus dispansusThis compound (Grifolic acid methyl ether)Data not available in reviewed literature[2]
Albatrellus confluensGrifolin767 mg from 1.5 g of a specific fraction[3]
Neogrifolin843 mg from 1.5 g of a specific fraction[3]
Grifolic acidPresence reported, quantitative data not available[4][5]
Albatrellus caeruleoporusGrifolin, Neogrifolin, Grifolinones A and BPresence reported, quantitative data not available[1]
Albatrellus flettiiGrifolin, Neogrifolin, ConfluentinPresence reported, quantitative data not available[1][6]
Albatrellus ovinusGrifolin, NeogrifolinPresence reported, quantitative data not available[1][7]
Phellodon nigerThis compound (Grifolic acid methyl ether)Presence reported, quantitative data not available[2]

Comparative Biological Activities

Grifolic acid and its derivatives exhibit a range of promising biological activities, making them attractive candidates for drug discovery and development. The primary reported activities include anticancer, anti-inflammatory, and antimicrobial effects.

CompoundBiological ActivityMechanism of Action / Key FindingsFungal Source(s)
This compound Data not extensively availableLikely shares activities with grifolic acid.Albatrellus dispansus, Phellodon niger
Grifolic acid Anticancer (Osteosarcoma) Induces cell death by inhibiting NADH generation and ATP production.[4][8]Albatrellus confluens
Anticancer (Pituitary Adenoma) Impairs cell viability and induces cell death.[1]Albatrellus confluens
Grifolin Anticancer (Colon, Cervical) Exhibits cytotoxic activity against HT-29, SW-480, and HeLa cell lines with IC50 values in the micromolar range.[1] Suppresses KRAS expression in human colon cancer cells.[6]Albatrellus confluens, A. flettii, A. ovinus, A. caeruleoporus
Anti-inflammatory Inhibits nitric oxide (NO) production in RAW 264.7 cells.[1]Albatrellus caeruleoporus
Neogrifolin Anticancer (Colon, Cervical) Shows cytotoxic activity against HeLa, SW480, and HT29 cells.[6]Albatrellus confluens, A. flettii, A. ovinus, A. caeruleoporus
Anti-inflammatory Inhibits nitric oxide (NO) production in RAW 264.7 cells.[1]Albatrellus caeruleoporus
Confluentin Anticancer (Colon, Cervical) Demonstrates cytotoxic activity against HeLa, SW480, and HT29 cells.[6]Albatrellus flettii

Experimental Protocols

The following sections detail the general methodologies for the extraction, purification, and characterization of this compound and its analogs from fungal sources, based on published literature.

Fungal Material and Extraction
  • Fungal Source: Fruiting bodies of Albatrellus species are collected and identified.

  • Preparation: The fungal material is typically air-dried and then ground into a fine powder.

  • Extraction: The powdered fungal material is extracted with a solvent, most commonly methanol or ethanol. The extraction is often performed at room temperature with stirring for an extended period (e.g., 24-48 hours) and repeated multiple times to ensure exhaustive extraction. The solvent-to-solid ratio is a critical parameter that should be optimized.

Purification Workflow

A multi-step chromatographic process is generally employed to isolate and purify the target compounds from the crude extract.

G cluster_extraction Extraction cluster_purification Purification fungal_material Dried Fungal Material crude_extract Crude Solvent Extract fungal_material->crude_extract Solvent Extraction (e.g., Methanol) partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partition cc Silica Gel Column Chromatography partition->cc Fractionation hplc Preparative HPLC cc->hplc Further Purification pure_compound Pure this compound or Analog hplc->pure_compound

Caption: General workflow for the extraction and purification of this compound and its analogs.

Detailed Methodologies

a. Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and methanol, followed by partitioning of the methanolic layer with ethyl acetate. The fractions are then concentrated under reduced pressure.

b. Silica Gel Column Chromatography: The active fractions from solvent partitioning are further purified by column chromatography on silica gel. A gradient elution system is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

c. High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

Structural Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Signaling Pathway Diagram

The biological activity of grifolic acid has been linked to the inhibition of ATP production, which can impact various cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be affected by the disruption of cellular energy metabolism.

G cluster_cell Cellular Environment cluster_pathway Signaling Cascade Grifolic_Acid Grifolic Acid Derivative NADH_Production NADH Production Grifolic_Acid->NADH_Production Inhibits ATP_Production ATP Production NADH_Production->ATP_Production Kinase_Pathway Kinase Signaling Pathway (e.g., MAPK/ERK) ATP_Production->Kinase_Pathway Transcription_Factor Transcription Factor Activation Kinase_Pathway->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Cellular_Response Decreased Cell Proliferation & Survival (Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway affected by grifolic acid derivatives through the inhibition of cellular energy production.

Conclusion

This compound and its related compounds from the Albatrellus genus represent a promising class of natural products with significant therapeutic potential. While a direct comparative study quantifying this compound across different fungal species is needed, the available data on its analogs provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a foundation for researchers to isolate and study these compounds, paving the way for future drug discovery and development efforts.

References

A Comparative Guide to the Validation of Analytical Methods for 4-O-Methylgrifolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS), for the quantitative analysis of 4-O-Methylgrifolic acid, a secondary metabolite of fungal origin. The information presented herein is based on established principles of analytical method validation to ensure suitability for its intended purpose.

Experimental Workflow

The validation of an analytical method for this compound follows a structured workflow to assess its performance characteristics. This process ensures the method is accurate, precise, and reliable for the intended application.

cluster_prep Preparation cluster_validation Method Validation cluster_analysis Data Analysis & Reporting Standard Standard & Sample Preparation MethodDev Method Development & Optimization Standard->MethodDev Initial Parameters Specificity Specificity & Selectivity MethodDev->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data Data Acquisition & Processing Robustness->Data Final Validation Data Report Validation Report Generation Data->Report

Analytical Method Validation Workflow

Comparative Performance Data

The following tables summarize the comparative performance of a hypothetical HPLC-UV and LC-MS method for the quantification of this compound.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS
Linear Range (µg/mL) 1 - 1000.01 - 10
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.30.003
Limit of Quantification (LOQ) (µg/mL) 1.00.01

Table 2: Accuracy and Precision

Concentration (µg/mL)HPLC-UVLC-MS
Recovery (%) RSD (%)
Low QC (2 µg/mL) 98.52.1
Mid QC (50 µg/mL) 101.21.5
High QC (80 µg/mL) 99.31.2

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on general principles of analytical method validation.[1][2]

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Develop a sample extraction procedure suitable for the matrix (e.g., fungal culture, biological fluid). A common approach involves liquid-liquid extraction or solid-phase extraction.[3] The final extract should be dissolved in the mobile phase.

Chromatographic Conditions

HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

LC-MS Method:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.

  • Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the precursor and product ions of this compound (m/z 385.2 [M-H]⁻).

Validation Parameters
  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.[4]

  • Linearity: Analyze a series of at least five concentrations of the standard solution in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²) of the calibration curve.[5]

  • Accuracy: Perform recovery studies by spiking known amounts of this compound into blank matrix at three concentration levels (low, medium, and high). Analyze these samples in triplicate and calculate the percentage recovery.[4]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by different analysts or using different equipment.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results to determine the method's reliability during normal use.

Signaling Pathway Context (Hypothetical)

While the primary focus is on analytical validation, understanding the broader context of a compound's activity is crucial in drug development. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, providing a framework for its potential mechanism of action studies.

cluster_pathway Hypothetical Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Response Cellular Response Gene->Response Inhibitor This compound Inhibitor->Kinase1 Inhibits

Hypothetical MOA of this compound

This guide provides a foundational framework for the validation of analytical methods for this compound. The choice between HPLC-UV and LC-MS will depend on the specific requirements of the study, with LC-MS offering significantly higher sensitivity and selectivity. It is imperative that all validation experiments are thoroughly documented in a validation report.[1]

References

Cross-Validation of 4-O-Methylgrifolic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 4-O-Methylgrifolic acid, focusing on its experimental results and positioning it against its parent compound, Grifolic acid, and other G protein-coupled receptor 120 (GPR120) agonists. The content is tailored for researchers, scientists, and drug development professionals, offering a succinct overview of available data, experimental methodologies, and relevant signaling pathways.

Comparative Analysis of GPR120 Agonist Activity

While this compound has been identified as a partial agonist of GPR120, a receptor implicated in metabolic and inflammatory regulation, specific quantitative data on its potency and efficacy remain limited in publicly accessible literature.[1] To provide a functional context, this guide focuses on a comparative assessment with the more extensively studied Grifolic acid.

Grifolic acid is a known selective partial agonist for GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4).[1] Its activation of GPR120 initiates downstream signaling cascades, including the induction of extracellular signal-regulated kinase (ERK) and mobilization of intracellular calcium ([Ca2+]i).[1]

The following table summarizes the available quantitative data for Grifolic acid and provides a qualitative description for this compound.

CompoundTargetAssay TypeResult
This compound GPR120/FFAR4-Partial Agonist (Specific quantitative data not publicly available)
Grifolic acid GPR120/FFAR4Inhibition of LPA-induced cell proliferationIC50: 5.7 μM (in DU145 cells)[2][3]
Grifolic acid GPR120/FFAR4ERK Activation & [Ca2+]i MobilizationInduces responses in GPR120-expressing cells[1]
Compound A (synthetic) GPR120/FFAR4β-arrestin-2 recruitmentEC50: ~0.35 μM[4]
GPR120 agonist 4x (synthetic) GPR120/FFAR4Calcium FluxEC50: 42 nM[5]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a primary method for determining the activation of GPR120, which is coupled to the Gαq protein subunit, leading to an increase in intracellular calcium.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with human GPR120 (hGPR120) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and incubated for 24 hours.

  • Fluorescent Dye Loading: The cell culture medium is removed, and cells are washed with a buffer solution (e.g., Hank's Balanced Salt Solution). A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is then added, and the cells are incubated to allow the dye to enter the cells.

  • Compound Addition: Test compounds (e.g., this compound, Grifolic acid) at various concentrations are added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time using a plate reader (e.g., FlexStation). An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: The change in fluorescence is used to calculate dose-response curves and determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR120, a key step in an alternative signaling pathway that mediates anti-inflammatory effects.

  • Cell Line: A cell line engineered to express GPR120 fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase) is used.

  • Assay Principle: Upon agonist binding to GPR120, β-arrestin is recruited to the receptor, bringing the two enzyme fragments together and forming an active enzyme.

  • Procedure:

    • Cells are plated in assay plates.

    • Test compounds are added at various concentrations.

    • After an incubation period, a substrate for the reporter enzyme is added.

  • Detection: The product of the enzymatic reaction is detected, typically through a chemiluminescent signal.

  • Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the EC50 of the test compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by GPR120 agonists and a typical experimental workflow for their evaluation.

GPR120_Signaling_Pathway cluster_membrane Cell Membrane cluster_gaq Gαq Pathway cluster_barrestin β-Arrestin Pathway (Anti-inflammatory) GPR120 GPR120/FFAR4 Gaq Gαq/11 GPR120->Gaq B_arrestin β-Arrestin 2 GPR120->B_arrestin Agonist This compound / Grifolic Acid Agonist->GPR120 PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 ERK p-ERK PLC->ERK Ca_release [Ca2+]i ↑ IP3->Ca_release TAB1 TAB1 B_arrestin->TAB1 inhibits TAK1 TAK1 TAB1->TAK1 activation blocked NFkB NF-κB Inhibition TAK1->NFkB leads to

Caption: GPR120 signaling pathways activated by agonists.

Experimental_Workflow start Start: Compound Library (e.g., this compound) assay_prep Assay Preparation: - Plate GPR120-expressing cells - Add Ca2+ dye or β-arrestin reagents start->assay_prep compound_treatment Compound Treatment: Incubate cells with varying concentrations of test compounds assay_prep->compound_treatment data_acquisition Data Acquisition: Measure fluorescence (Ca2+ assay) or luminescence (β-arrestin assay) compound_treatment->data_acquisition analysis Data Analysis: - Generate dose-response curves - Calculate EC50/IC50 values data_acquisition->analysis comparison Comparative Analysis: Benchmark against known agonists (e.g., Grifolic Acid) analysis->comparison end End: Identify Lead Compounds comparison->end

Caption: Workflow for GPR120 agonist screening.

References

A Comparative Analysis of 4-O-Methylgrifolic Acid's Efficacy Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of 4-O-Methylgrifolic acid, a derivative of grifolic acid, against well-established drugs in the therapeutic areas of inflammation and metabolic disorders. Due to the limited direct experimental data on this compound, this comparison utilizes grifolic acid as a proxy, leveraging its known activity as a G protein-coupled receptor 120 (GPR120) agonist. The guide contrasts its potential mechanisms and efficacy with standard anti-inflammatory drugs and therapies for metabolic syndrome, supported by available experimental data and detailed protocols.

Introduction to this compound and its Therapeutic Potential

This compound is a derivative of grifolic acid, a natural compound that has been identified as a selective partial agonist of GPR120.[1][2] GPR120 is a receptor for long-chain free fatty acids and is implicated in the regulation of metabolic processes and inflammatory responses.[2] Activation of GPR120 is associated with anti-inflammatory effects and improved insulin sensitivity, suggesting that its agonists, such as grifolic acid and its derivatives, hold therapeutic promise for metabolic diseases like type 2 diabetes and obesity, as well as chronic inflammatory conditions.[1][2]

This guide will compare the potential efficacy of this compound (via grifolic acid as a proxy) with the following established drugs:

  • Metformin: A first-line treatment for type 2 diabetes that primarily acts by reducing hepatic glucose production.

  • Atorvastatin: A statin medication used to lower cholesterol and reduce the risk of cardiovascular disease, which also exhibits anti-inflammatory properties.

  • Ibuprofen: A common nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclooxygenase (COX) enzymes.

Comparative Efficacy Data

The following tables summarize the available quantitative data for grifolic acid and the comparator drugs. It is crucial to note that the experimental conditions for these findings may vary, and direct head-to-head comparisons are limited.

Table 1: Anti-Inflammatory Activity

CompoundTarget/AssayCell LineEfficacy MetricResult
Grifolic Acid LPA-induced proliferationDU145 (prostate cancer)Relative Potency5.7 µM[3]
Ibuprofen Cyclooxygenase-1 (COX-1) InhibitionPurified enzymeIC5013 µM
Cyclooxygenase-2 (COX-2) InhibitionPurified enzymeIC50370 µM
Atorvastatin IL-1β SuppressionTHP-1 (macrophage-like)-Significant suppression at 5-10 µM
Metformin NFκB InhibitionhRVECs (retinal vascular endothelial)-Significant inhibition at 5-40 mM

Table 2: Metabolic Activity

CompoundTarget/AssayCell LineEfficacy MetricResult
Grifolic Acid GPR120 ActivationNot Specified-Partial Agonist[1][2]
Metformin Glucose Uptake3T3-L1 (adipocytes)-Significant increase at 1.25-2.5 mM
Atorvastatin Lipid Accumulation ReductionHepatocytes-Dose-dependent reduction

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of these compounds are visualized in the following diagrams.

GPR120_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound GPR120 GPR120 This compound->GPR120 Gq_protein Gq GPR120->Gq_protein Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits PLC PLC Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_sensitizing Insulin Sensitizing Effects Ca2_release->Insulin_sensitizing PKC->Insulin_sensitizing TAB1 TAB1 beta_arrestin->TAB1 Sequesters TAK1 TAK1 NFkB_inhibition NF-κB Inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory

Caption: GPR120 Signaling Pathway of this compound.

Known_Drugs_MOA cluster_Metformin Metformin cluster_Atorvastatin Atorvastatin cluster_Ibuprofen Ibuprofen Metformin Metformin AMPK AMPK Activation Metformin->AMPK Hepatic_Glucose ↓ Hepatic Glucose Production AMPK->Hepatic_Glucose Atorvastatin Atorvastatin HMG_CoA HMG-CoA Reductase Inhibition Atorvastatin->HMG_CoA Cholesterol ↓ Cholesterol Synthesis HMG_CoA->Cholesterol Ibuprofen Ibuprofen COX COX-1 & COX-2 Inhibition Ibuprofen->COX Prostaglandins ↓ Prostaglandin Synthesis COX->Prostaglandins

Caption: Mechanism of Action for Comparator Drugs.

Experimental Protocols

To facilitate the replication and comparison of findings, this section outlines the general methodologies for the key experiments cited.

In Vitro Anti-Inflammatory Assay (Macrophage Model)
  • Cell Culture: RAW 264.7 or THP-1 macrophage-like cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration typically ranging from 10 ng/mL to 1 µg/mL.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., grifolic acid, atorvastatin, metformin) for a specified period (e.g., 1-2 hours) before or concurrently with LPS stimulation.

  • Quantification of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

    • Cytokine Levels (e.g., TNF-α, IL-6, IL-1β): Quantified from the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression: Relative mRNA levels of inflammatory genes are determined by quantitative real-time PCR (qRT-PCR).

    • Protein Expression/Pathway Activation: Assessed by Western blotting for key signaling proteins like NF-κB.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits the inflammatory response by 50%) is calculated from the dose-response curves.

Glucose Uptake Assay (Adipocyte Model)
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes over several days using a differentiation cocktail typically containing insulin, dexamethasone, and IBMX.

  • Treatment: Differentiated adipocytes are serum-starved and then treated with various concentrations of the test compound (e.g., grifolic acid, metformin) in the presence or absence of insulin.

  • Glucose Uptake Measurement:

    • Radiolabeled Glucose: Cells are incubated with a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose). The amount of radioactivity incorporated into the cells is measured by scintillation counting.

    • Fluorescent Glucose Analog: Cells are incubated with a fluorescent glucose analog (e.g., 2-NBDG). The fluorescence intensity within the cells is measured using a fluorescence microplate reader or flow cytometry.

  • Data Analysis: The EC50 value (the concentration of the compound that produces 50% of the maximal response) for glucose uptake is determined.

Hepatocyte Lipid Accumulation Assay
  • Cell Culture: HepG2 or primary hepatocytes are cultured in a suitable medium.

  • Induction of Lipid Accumulation: Cells are incubated with a mixture of free fatty acids (e.g., oleic acid and palmitic acid) to induce intracellular lipid droplet formation.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., grifolic acid, atorvastatin) concurrently with the fatty acid challenge.

  • Quantification of Lipid Accumulation:

    • Oil Red O Staining: Neutral lipids are stained with Oil Red O. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

  • Data Analysis: The reduction in lipid accumulation is quantified and compared to control-treated cells.

Experimental_Workflow cluster_AntiInflammatory Anti-Inflammatory Assay cluster_GlucoseUptake Glucose Uptake Assay cluster_LipidAccumulation Lipid Accumulation Assay A1 Culture Macrophages (RAW 264.7 / THP-1) A2 Induce Inflammation (LPS) A1->A2 A3 Treat with Compound A2->A3 A4 Measure Inflammatory Markers (NO, Cytokines, Gene Expression) A3->A4 B1 Differentiate 3T3-L1 Preadipocytes B2 Treat with Compound (± Insulin) B1->B2 B3 Add Labeled Glucose (Radiolabeled or Fluorescent) B2->B3 B4 Measure Glucose Uptake B3->B4 C1 Culture Hepatocytes (HepG2) C2 Induce Lipid Accumulation (Free Fatty Acids) C1->C2 C3 Treat with Compound C2->C3 C4 Stain & Quantify Lipids (Oil Red O) C3->C4

Caption: General Experimental Workflows.

Conclusion

While direct comparative efficacy data for this compound is currently scarce, its presumed mechanism of action as a GPR120 agonist, based on its parent compound grifolic acid, positions it as a promising candidate for the treatment of metabolic and inflammatory diseases. The available data for grifolic acid, though limited, suggests biological activity in a relevant micromolar range.

Further research is imperative to establish a more definitive efficacy profile for this compound. Head-to-head studies employing standardized protocols, such as those outlined in this guide, will be crucial for a direct and meaningful comparison against established drugs like metformin, atorvastatin, and ibuprofen. Such studies should aim to generate comparable quantitative metrics (e.g., IC50 and EC50 values) across a range of relevant cellular and in vivo models. This will enable a clearer understanding of its therapeutic potential and guide future drug development efforts.

References

Independent Verification of 4-O-Methylgrifolic Acid's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks independent verification studies on the mechanism of action of 4-O-Methylgrifolic acid. Consequently, this guide presents a hypothetical framework for such an investigation, proposing a plausible mechanism and outlining the requisite experimental protocols for its verification. This document serves as a template for researchers and drug development professionals to design and execute studies to elucidate the biological activity of this compound.

For the purpose of this illustrative guide, we will hypothesize that this compound acts as an inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. We will compare its hypothetical performance against Rapamycin , a well-established mTOR inhibitor.

Proposed Mechanism of Action

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from nutrients, growth factors, and cellular energy status. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Our hypothetical premise is that this compound exerts its biological effects by directly or indirectly inhibiting the kinase activity of mTOR complex 1 (mTORC1).

Comparative Data (Hypothetical)

The following tables summarize hypothetical quantitative data from a series of experiments designed to compare the efficacy and potency of this compound and Rapamycin as mTORC1 inhibitors.

Table 1: In Vitro mTORC1 Kinase Assay

CompoundIC₅₀ (nM)Hill SlopeMaximum Inhibition (%)
This compound1501.298
Rapamycin101.0100

Table 2: Inhibition of p70S6K Phosphorylation in HEK293T Cells

CompoundEC₅₀ (nM)Maximum Inhibition (%)
This compound50095
Rapamycin5099

Table 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CompoundΔTₘ (°C) at 10 µM
This compound+2.5
Rapamycin+3.1
Vehicle (DMSO)0

Experimental Protocols

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of mTORC1.

Methodology:

  • Reagents: Recombinant human mTORC1 enzyme, ATP, and a specific substrate peptide (e.g., a fragment of 4E-BP1). This compound and Rapamycin are dissolved in DMSO.

  • Procedure: The kinase reaction is performed in a 96-well plate. Varying concentrations of the test compounds are pre-incubated with the mTORC1 enzyme.

  • The reaction is initiated by the addition of ATP and the substrate peptide.

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a phosphospecific antibody in an ELISA-based format or by using ADP-Glo™ Kinase Assay which measures the amount of ADP produced.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Objective: To assess the ability of this compound to inhibit mTORC1 signaling in a cellular context.

Methodology:

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are serum-starved for 24 hours and then treated with various concentrations of this compound or Rapamycin for 2 hours before stimulation with insulin (100 nM) for 30 minutes.

  • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K.

  • Detection and Analysis: An HRP-conjugated secondary antibody is used for detection via chemiluminescence. Band intensities are quantified, and the ratio of phosphorylated to total p70S6K is calculated. The EC₅₀ is determined from the dose-response curve.

Objective: To confirm the direct binding of this compound to mTOR in intact cells.

Methodology:

  • Treatment: Intact cells are treated with this compound, Rapamycin, or vehicle (DMSO).

  • Heating: The cell suspensions are divided into aliquots and heated at different temperatures for a short period.

  • Lysis and Centrifugation: Cells are lysed by freeze-thawing, and the aggregated proteins are pelleted by centrifugation.

  • Western Blotting: The amount of soluble mTOR in the supernatant is determined by Western blotting.

  • Data Analysis: The melting temperature (Tₘ), the temperature at which 50% of the protein has denatured and aggregated, is determined for each treatment condition. A shift in the melting temperature (ΔTₘ) upon ligand binding indicates target engagement.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Methylgrifolic_Acid This compound (Hypothesized) Methylgrifolic_Acid->mTORC1

Caption: Hypothesized mTOR Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays Kinase_Assay mTORC1 Kinase Assay (IC₅₀ Determination) Cell_Culture HEK293T Cell Culture Treatment Compound Treatment Cell_Culture->Treatment Western_Blot Western Blot for p-p70S6K (EC₅₀ Determination) Treatment->Western_Blot CETSA Cellular Thermal Shift Assay (Target Engagement) Treatment->CETSA

Caption: Experimental Workflow for Verification.

Logical_Relationship Hypothesis Hypothesis: This compound inhibits mTORC1 InVitro_Evidence In Vitro Evidence: Direct inhibition of mTORC1 kinase activity Hypothesis->InVitro_Evidence Cellular_Evidence Cellular Evidence: Inhibition of downstream signaling (p-p70S6K) Hypothesis->Cellular_Evidence Target_Engagement Target Engagement: Direct binding to mTOR in cells (CETSA) Hypothesis->Target_Engagement Conclusion Conclusion: This compound is a cell-permeable mTORC1 inhibitor InVitro_Evidence->Conclusion Cellular_Evidence->Conclusion Target_Engagement->Conclusion

Caption: Logical Flow of the Verification Study.

Structure-Activity Relationship of Grifolic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grifolic acid, a natural product isolated from the mushroom Albatrellus confluens, and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities. These compounds have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of grifolic acid analogs, with a focus on inferring the potential impact of modifications, including at the 4-O-methyl position, based on the available literature. While direct and comprehensive SAR studies on 4-O-Methylgrifolic acid analogs are limited, this guide synthesizes existing data on a broader range of grifolic acid derivatives to provide valuable insights for researchers in the field of drug discovery and development.

Introduction

Grifolic acid is a farnesyl hydroquinone that has been the subject of numerous studies for its therapeutic potential.[3] Its chemical structure, characterized by a hydroquinone ring and a farnesyl side chain, offers multiple sites for chemical modification to explore and optimize its biological activities. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. This guide will summarize the known biological activities of grifolic acid derivatives, present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways.

Comparative Biological Activities of Grifolic Acid Derivatives

Grifolic acid and its analogs exhibit a wide spectrum of biological activities. The primary areas of investigation include their anticancer and anti-inflammatory effects.

Anticancer Activity

Grifolin, a closely related derivative of grifolic acid, has been shown to inhibit the growth of various tumor cell lines by inducing apoptosis.[4][5] Studies have indicated that grifolin can induce cell cycle arrest and apoptosis in cancer cells through the modulation of several signaling pathways, including the ERK1/2 pathway.[6][7][8] Grifolic acid itself has also been reported to possess anticancer properties.[4][6]

The anticancer mechanism of grifolin involves several key molecular events[6]:

  • Induction of intrinsic apoptosis through the release of cytochrome C from mitochondria.[6]

  • Inhibition of the ERK1/2 pathway.[6]

  • Induction of cellular senescence through the inhibition of CDK4, cyclin E, and cyclin D1.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of grifolic acid derivatives are another area of active research. These compounds have been shown to modulate inflammatory pathways, though the specific mechanisms and structure-activity relationships are still under investigation.

Quantitative Data on Grifolic Acid Derivatives

The following table summarizes the available quantitative data for grifolin, a key derivative of grifolic acid, against various human cancer cell lines. This data provides a baseline for understanding the potency of this class of compounds.

CompoundCell LineIC50 (µM)Reference
GrifolinCNE1 (Nasopharyngeal carcinoma)24[5]
GrifolinHeLa (Cervical cancer)34[5]
GrifolinMCF7 (Breast cancer)30[5]
GrifolinSW480 (Colon cancer)27[5]
GrifolinK562 (Leukemia)18[5]
GrifolinRaji (Burkitt's lymphoma)27[5]
GrifolinB95-8 (B-cell lymphoma)24[5]

Experimental Protocols

This section provides a detailed methodology for a key experiment used to evaluate the anticancer activity of grifolic acid analogs, based on the available literature.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of grifolic acid analogs on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., CNE1, HeLa, MCF7, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the grifolic acid analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by grifolin and a general workflow for structure-activity relationship studies.

grifolin_apoptosis_pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Grifolin Grifolin ERK1_2 ERK1/2 Pathway Grifolin->ERK1_2 inhibits Mitochondria Mitochondria Grifolin->Mitochondria Apoptosis Apoptosis ERK1_2->Apoptosis regulates Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase_Activation Caspase Activation Cytochrome_C->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Signaling pathway of grifolin-induced apoptosis.

sar_workflow Start Lead Compound (e.g., Grifolic Acid) Synthesis Synthesis of Analogs (e.g., 4-O-Methylation) Start->Synthesis Screening Biological Screening (e.g., Anticancer Assays) Synthesis->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR_Establishment Establish SAR Data_Analysis->SAR_Establishment Optimization Lead Optimization SAR_Establishment->Optimization Optimization->Synthesis Iterative Design

Caption: General workflow for structure-activity relationship (SAR) studies.

Inferred Structure-Activity Relationships for this compound Analogs

Based on the available literature for grifolic acid and its derivatives, we can infer potential structure-activity relationships for this compound analogs. It is crucial to note that these are hypotheses that require experimental validation.

  • The Hydroquinone Moiety: The phenolic hydroxyl groups on the hydroquinone ring are likely critical for the antioxidant activity of these compounds. Methylation of one or both of these hydroxyls, as in this compound, could modulate this activity. It may decrease the radical scavenging ability but could also improve metabolic stability and cell permeability.

  • The Farnesyl Side Chain: The long, lipophilic farnesyl tail is essential for the interaction of these molecules with cellular membranes and protein targets. Modifications to the length or saturation of this chain would likely have a significant impact on biological activity.

  • The Carboxylic Acid Group: The carboxylic acid function on the aromatic ring of grifolic acid influences its polarity and potential for ionic interactions. Esterification or amidation of this group would alter the compound's physicochemical properties and could affect its target binding and pharmacokinetic profile.

Conclusion and Future Directions

Grifolic acid and its derivatives represent a promising class of natural products with significant therapeutic potential. While research has illuminated some of the biological activities and mechanisms of action of compounds like grifolin, a comprehensive understanding of the structure-activity relationships, particularly for analogs with specific modifications like 4-O-methylation, is still lacking.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. Such studies, employing the experimental protocols outlined in this guide, would provide the quantitative data necessary to establish definitive SARs. This knowledge will be instrumental in the rational design of novel grifolic acid-based therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

Assessing the Specificity of 4-O-Methylgrifolic Acid's Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel enzyme inhibitors with high specificity is a cornerstone of modern drug discovery. 4-O-Methylgrifolic acid, a derivative of the natural product grifolic acid, presents a potential candidate for targeted therapeutic development. However, publicly available data on its specific inhibitory activities is currently limited. This guide, therefore, provides a comprehensive framework for assessing the inhibitory specificity of a novel compound like this compound.

To illustrate this process, we will focus on a well-characterized enzymatic target: tyrosinase. This enzyme plays a crucial role in melanin biosynthesis and is a key target for agents addressing hyperpigmentation. By comparing the (hypothetical) performance of this compound against established tyrosinase inhibitors, we can delineate a clear path for experimental validation.

Comparative Inhibitory Activity Against Tyrosinase

A critical first step in characterizing a new inhibitor is to compare its potency against known inhibitors of the same target. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The table below presents the IC50 values for several well-known tyrosinase inhibitors, which would serve as benchmarks for evaluating this compound.

InhibitorTyrosinase SourceSubstrateIC50 (µM)Inhibition TypeReference
Kojic AcidMushroomL-DOPA121 ± 5Competitive/Mixed[1]
α-ArbutinMouse Melanoma480Mixed[2]
β-ArbutinMushroomL-DOPA900 ± 760Noncompetitive[3]
HydroquinoneMushroomL-DOPA22.78 ± 0.16Competitive[4]
This compound--To Be Determined--

Experimental Protocols

To determine the inhibitory activity and specificity of this compound, a series of standardized assays are required. Here, we provide a detailed protocol for a mushroom tyrosinase inhibition assay, a common starting point for screening potential inhibitors of melanogenesis.

Mushroom Tyrosinase Inhibition Assay

Objective: To determine the IC50 value of a test compound (e.g., this compound) against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a series of dilutions of the test compound and the positive control in the appropriate solvent.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations to the sample wells.

    • Add 20 µL of the solvent to the control wells.

    • Add 20 µL of the positive control solution to its designated wells.

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the mushroom tyrosinase solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiation of Reaction and Measurement:

    • To initiate the enzymatic reaction, add 20 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode.

    • Continue to take readings every minute for a total of 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound and controls.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing Experimental and Biological Pathways

To further understand the experimental process and the biological context of the target, graphical representations are invaluable.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) plate_setup Plate Setup in 96-well Format (Compound, Enzyme, Buffer) prep_reagents->plate_setup prep_compound Prepare Test Compound Dilutions (this compound) prep_compound->plate_setup incubation Pre-incubation (10 min @ 25°C) plate_setup->incubation reaction_start Add Substrate (L-DOPA) to Initiate Reaction incubation->reaction_start kinetic_read Kinetic Measurement (Absorbance at 475 nm) reaction_start->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of an inhibitor against tyrosinase.

The inhibitory activity of a compound on tyrosinase directly impacts the melanogenesis signaling pathway. Understanding this pathway is crucial for interpreting the broader biological effects of the inhibitor.

melanogenesis_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome uv UV Radiation ac Adenylate Cyclase uv->ac msh α-MSH mc1r MC1R msh->mc1r mc1r->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb mitf MITF creb->mitf tyr_gene Tyrosinase Gene mitf->tyr_gene tyrosinase Tyrosinase tyr_gene->tyrosinase Transcription & Translation tyrosine Tyrosine dopa L-DOPA tyrosine->dopa Tyrosinase dopaquinone Dopaquinone dopa->dopaquinone Tyrosinase melanin Melanin dopaquinone->melanin inhibitor This compound (Hypothetical Target) inhibitor->tyrosinase Inhibition

Caption: Simplified melanogenesis signaling pathway showing the role of tyrosinase.

By following the outlined experimental protocols and utilizing comparative data, researchers can effectively assess the inhibitory activity and specificity of novel compounds like this compound. This systematic approach is fundamental for the identification and validation of new therapeutic agents.

References

Lack of Peer-Reviewed Studies on 4-O-Methylgrifolic Acid Impedes Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for peer-reviewed literature on 4-O-Methylgrifolic acid has revealed a significant gap in publicly available experimental data, making a direct comparison with alternative compounds as per the requested guide not feasible at this time.

While the chemical entity this compound is listed by various chemical suppliers, there is a notable absence of published research detailing its biological activity, mechanism of action, or any in-vitro or in-vivo experimental results. The scientific literature is more robust for its parent compound, grifolic acid, and other related but structurally distinct molecules such as 4-O-methylgallic acid.

The initial search strategy aimed to identify studies that would provide the necessary quantitative data for a comparative analysis, detailed experimental protocols, and established signaling pathways. However, the search results consistently led to information about related compounds, highlighting the novelty and under-researched nature of this compound itself.

Alternative Proposal: A Comparative Guide on Grifolic Acid

Given the user's interest in this class of farnesyl phenolic compounds, we propose to develop the requested "Publish Comparison Guide" on the parent compound, grifolic acid . There is a body of peer-reviewed literature available for grifolic acid, which would allow for a thorough comparison with other relevant alternatives, complete with:

  • Quantitative Data Tables: Summarizing the biological activities from various studies.

  • Detailed Experimental Protocols: Outlining the methodologies used in key experiments.

  • Signaling Pathway and Workflow Diagrams: Visualizing the known mechanisms of action using Graphviz.

This alternative approach would provide the target audience—researchers, scientists, and drug development professionals—with a valuable and data-rich resource on a closely related and biologically active compound.

We await your feedback on whether to proceed with creating a comprehensive comparison guide for grifolic acid.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.